molecular formula C4H14N4O6S B1631329 O-Methylisourea hemisulfate CAS No. 52328-05-9

O-Methylisourea hemisulfate

Cat. No.: B1631329
CAS No.: 52328-05-9
M. Wt: 246.25 g/mol
InChI Key: QSCPQKVWSNUJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methylisourea hemisulfate is a useful research compound. Its molecular formula is C4H14N4O6S and its molecular weight is 246.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl carbamimidate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPQKVWSNUJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.COC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2440-60-0 (Parent)
Record name Bis(2-methylisouronium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001335769
Record name O-Methylpseudourea sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-05-9
Record name Bis(2-methylisouronium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylpseudourea sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-methylisouronium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

O-Methylisourea Hemisulfate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Core Properties, Synthesis, and Applications of a Versatile Guanidinylating Agent.

O-Methylisourea hemisulfate is a valuable reagent in chemical biology and drug discovery, primarily utilized for the specific chemical modification of primary amines, most notably the ε-amino group of lysine (B10760008) residues in proteins. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and application, and logical workflows for its integration into research and development pipelines.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Physical Properties
PropertyValueReferences
CAS Number 52328-05-9[1][2][3][4]
Molecular Formula C₄H₁₄N₄O₆S[1]
Molecular Weight 246.24 g/mol [1]
Appearance White to off-white solid/crystals[5]
Melting Point 163-167 °C[2][3][5]
Solubility Soluble in water (100 mg/mL)[5]
Storage Temperature Room temperature[1]
Chemical Properties
PropertyValueReferences
Synonyms O-Methylpseudourea Sulfate (B86663), OMIU[1][4]
SMILES N=C(N)OC.N=C(N)OC.O=S(O)(O)=O[1]
Hydrogen Bond Donors 6[1]
Hydrogen Bond Acceptors 6[1]
Rotatable Bonds 0[1]
LogP -1.60026[1]
Topological Polar Surface Area 192.8 Ų[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its primary application in the guanidination of proteins are provided below.

Synthesis of this compound

Two common methods for the synthesis of O-Methylisourea salts are from urea (B33335) and dimethyl sulfate, or from cyanamide (B42294) and methanol (B129727).

1. Synthesis from Urea and Dimethyl Sulfate

This method involves the methylation of urea using dimethyl sulfate.

  • Materials:

    • Dimethyl sulfate

    • Urea

    • Concentrated sulfuric acid

    • Water

    • Calcium hydroxide (B78521)

    • Methanol

  • Procedure:

    • In a three-necked flask equipped with a stirrer and thermometer, add 63 g (0.5 mol) of dimethyl sulfate.

    • Heat the flask to 60°C.

    • At this temperature, add 45 g (0.75 mol) of urea, 14.4 g (0.8 mol) of water, and 25.5 g (0.25 mol) of concentrated sulfuric acid.

    • Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.

    • After the incubation period, add 130 g of water to the reaction mixture and cool to 20°C.

    • Add 37 g (0.5 mol) of calcium hydroxide and incubate for 3 hours.

    • Filter the mixture to remove the precipitate.

    • Add 50 mL of methanol to the filtrate to induce recrystallization.

    • Collect the resulting crystals of O-Methylisourea sulfate by filtration. The expected yield is approximately 55.5 g with a purity of over 99%.[6][7]

2. Synthesis from Cyanamide and Methanol

This method provides a high yield of O-Methylisourea hydrogen sulfate, which can be subsequently converted to the sulfate salt.[8]

  • Materials:

    • Crystalline cyanamide

    • Methanol

    • Concentrated sulfuric acid

  • Procedure for O-Methylisourea Hydrogen Sulfate:

    • Prepare a mixture of concentrated sulfuric acid and methanol in a weight ratio of 100 parts sulfuric acid to 50-150 parts methanol.

    • Cool the mixture to a temperature between -10°C and 20°C.

    • Slowly add crystalline cyanamide to the cooled mixture with stirring while maintaining the temperature.

    • Continue stirring for a period of time until the reaction is complete, which can be monitored by the formation of a crystalline precipitate.

    • Isolate the O-Methylisourea hydrogen sulfate crystals by filtration. Yields are reported to be better than 90%.[8]

  • Conversion to O-Methylisourea Sulfate:

    • React the obtained O-Methylisourea hydrogen sulfate with an approximately equimolar amount of cyanamide in methanol.

    • Maintain the reaction temperature between 5°C and 40°C.

    • The O-Methylisourea sulfate will precipitate out of the solution and can be collected by filtration.[8]

Guanidination of Proteins

This compound is a widely used reagent for the conversion of lysine residues in proteins to homoarginine.[9][10] This modification is valuable for protein structure-function studies and for the determination of reactive lysine content in food and feedstuffs.[10]

  • Materials:

    • This compound

    • Barium hydroxide octahydrate

    • Distilled, deionized water (boiled to remove CO₂)

    • Protein sample

    • Centrifuge

    • pH meter

  • Preparation of 0.6 M O-Methylisourea Reagent:

    • In a centrifuge tube, dissolve 6 g of barium hydroxide octahydrate in approximately 16 mL of boiled, distilled, deionized water.[11]

    • Add 2 g of this compound to the barium hydroxide solution.[11]

    • Allow the solution to cool at room temperature for 30 minutes.[11]

    • Centrifuge the solution at 6,400 x g for 10 minutes to pellet the barium sulfate precipitate.[11]

    • Carefully collect the supernatant, which is the 0.6 M O-Methylisourea reagent. The pH should be between 12.0 and 12.5.[12]

    • Adjust the pH of the reagent to the desired level (typically around 10.5-11.5 for optimal guanidination of lysine) using a suitable buffer or by careful addition of acid/base.[11]

  • Protein Guanidination Protocol:

    • Dissolve the protein sample in a suitable buffer.

    • Add the prepared O-Methylisourea reagent to the protein solution. The final concentration of the reagent and the protein-to-reagent ratio may need to be optimized for different proteins.

    • Incubate the reaction mixture at room temperature with gentle agitation. The incubation time can vary from several hours to several days, depending on the protein and the desired extent of modification.[11][12]

    • Stop the reaction by removing the excess reagent, for example, by dialysis or buffer exchange chromatography.

    • The extent of guanidination can be quantified by amino acid analysis after acid hydrolysis, where the amount of homoarginine formed is determined.[9]

Visualizations

The following diagrams illustrate the synthesis and reaction workflows of this compound.

G cluster_synthesis_urea Synthesis from Urea Urea Urea Reaction1 Reaction at 60°C Urea->Reaction1 DMS Dimethyl Sulfate DMS->Reaction1 H2SO4_H2O H₂SO₄ / H₂O H2SO4_H2O->Reaction1 Neutralization Neutralization (Ca(OH)₂) Reaction1->Neutralization Recrystallization Recrystallization (Methanol) Neutralization->Recrystallization OMIU_Sulfate O-Methylisourea Sulfate Recrystallization->OMIU_Sulfate

Caption: Workflow for the synthesis of O-Methylisourea sulfate from urea and dimethyl sulfate.

G cluster_synthesis_cyanamide Synthesis from Cyanamide Cyanamide1 Cyanamide Reaction2 Reaction at -10 to 20°C Cyanamide1->Reaction2 Methanol_H2SO4 Methanol / H₂SO₄ Methanol_H2SO4->Reaction2 OMIU_HS O-Methylisourea Hydrogen Sulfate Reaction2->OMIU_HS Reaction3 Reaction at 5 to 40°C OMIU_HS->Reaction3 Cyanamide2 Cyanamide Cyanamide2->Reaction3 OMIU_Sulfate2 O-Methylisourea Sulfate Reaction3->OMIU_Sulfate2

Caption: Workflow for the synthesis of O-Methylisourea sulfate from cyanamide and methanol.

G cluster_guanidination Guanidination of Lysine Residues Protein Protein with Lysine Residues Incubation Incubation Protein->Incubation OMIU_reagent O-Methylisourea Reagent (pH 10.5-11.5) OMIU_reagent->Incubation Modified_Protein Guanidinated Protein (Lysine -> Homoarginine) Incubation->Modified_Protein Analysis Analysis (e.g., Amino Acid Analysis) Modified_Protein->Analysis

Caption: Experimental workflow for the guanidination of protein lysine residues.

G cluster_drug_discovery Application in Drug Discovery Target_ID Target Identification (Protein of Interest) Protein_Char Protein Characterization Target_ID->Protein_Char Chem_Mod Chemical Modification (Guanidination with OMIU) Protein_Char->Chem_Mod Investigate role of lysine residues Structure_Func Structure-Function Studies Chem_Mod->Structure_Func Lead_Opt Lead Optimization Structure_Func->Lead_Opt Inform rational drug design

Caption: Conceptual workflow for the application of this compound in drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea hemisulfate is a versatile chemical reagent primarily recognized for its role in the specific modification of proteins. Its principal mechanism of action is the chemical conversion of lysine (B10760008) residues to homoarginine, a process known as guanidination. This guide provides a comprehensive overview of this mechanism, including the underlying chemistry, experimental protocols, and quantitative data. It is important to note that while the structurally related compound, S-methylisothiourea (SMT), is a known inhibitor of inducible nitric oxide synthase (iNOS), there is no direct scientific evidence to suggest that this compound possesses similar pharmacological activity. Therefore, this document will focus on its well-established function as a guanylating agent.

Core Mechanism of Action: Guanidination of Lysine

The primary mechanism of action of this compound is the chemical modification of the primary amino groups of lysine residues in proteins and peptides to form homoarginine residues. This reaction, termed guanidination, is a nucleophilic substitution where the ε-amino group of a lysine residue attacks the electrophilic carbon atom of O-methylisourea. The reaction proceeds optimally under alkaline conditions (pH > 10.5), where the lysine's amino group is deprotonated and thus more nucleophilic.[1] The overall result is the addition of a guanidinium (B1211019) group to the lysine side chain, extending it by one methylene (B1212753) group and converting it into a structural analog of arginine.

Chemical Reaction Pathway

The guanidination reaction can be visualized as a two-step process. First, the deprotonated ε-amino group of lysine acts as a nucleophile, attacking the central carbon of O-methylisourea. This is followed by the elimination of methanol, resulting in the formation of the guanidinium group of the newly formed homoarginine residue.

Guanidination_Reaction cluster_reactants Reactants cluster_products Products Lysine Lysine Residue (deprotonated ε-amino group) Homoarginine Homoarginine Residue Lysine->Homoarginine Nucleophilic Attack & Guanidination OMIU O-Methylisourea OMIU->Homoarginine Methanol Methanol OMIU->Methanol Elimination Guanidination_Workflow start Start: Dried Peptide Sample dissolve Dissolve in O-Methylisourea Solution (e.g., 1.0 M OMIU, 40% ACN, 3.5 M NH4OH, pH 11) start->dissolve sonicate Sonicate for 5 minutes dissolve->sonicate incubate Incubate at 65°C for 20-30 minutes sonicate->incubate dry Dry using a SpeedVac incubate->dry end End: Guanidinated Peptides Ready for Analysis dry->end SMT_iNOS_Inhibition cluster_pathway Nitric Oxide Synthesis Pathway Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) Arginine->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO Citrulline L-Citrulline iNOS->Citrulline SMT S-Methylisothiourea (SMT) SMT->iNOS Competitive Inhibition

References

O-Methylisourea Hemisulfate: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea hemisulfate is a versatile and pivotal reagent in organic synthesis, primarily utilized for the guanidinylation of amines and the construction of various heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. It includes structured quantitative data, in-depth experimental protocols, and visualizations of key synthetic pathways to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

The chemistry of guanidine (B92328) derivatives has been a subject of interest since the first isolation of guanidine from guano by Adolph Strecker in 1861. O-alkylisoureas, as stable and reactive precursors for the synthesis of substituted guanidines, have played a crucial role in the expansion of guanidine chemistry.

While the exact first synthesis of O-Methylisourea is not definitively documented in a singular publication, a seminal paper by Jake Bello in Biochimica et Biophysica Acta in 1955 is widely recognized for introducing O-methylisouronium sulfate (B86663) as a convenient and effective guanidinating reagent.[1] This publication marked a significant milestone, providing chemists with a more stable and easier-to-handle alternative to other guanidinylating agents available at the time.

Historically, the synthesis of O-alkylisoureas has been approached through several key methods, including the reaction of cyanamide (B42294) with alcohols in the presence of acid, and the alkylation of urea (B33335) with alkylating agents like dimethyl sulfate. Over the decades, significant efforts have been dedicated to improving the efficiency, safety, and scalability of these synthetic routes, as evidenced by numerous patents and publications that have refined reaction conditions and increased yields.

Synthetic Methodologies

The preparation of this compound has evolved through several primary methods, each with its own set of advantages and challenges. The most prominent of these are the cyanamide method and the urea method.

Cyanamide Method

The reaction of cyanamide with methanol (B129727) in the presence of sulfuric acid was an early method for producing O-Methylisourea salts. While capable of producing the desired product, early iterations of this method suffered from low yields, often less than 50%.[2] Subsequent improvements, such as the controlled addition of crystalline cyanamide to a mixture of sulfuric acid and methanol at low temperatures, have significantly increased the yield of O-Methylisourea hydrogen sulfate to over 90%.[2]

  • A solution of 915 g of 96% sulfuric acid in 760 g of methanol is prepared in a reaction vessel with stirring and cooling.

  • 353 g of 98% crystalline cyanamide is added to the solution at a temperature maintained at 5°C.

  • The reaction mixture is stirred for three hours at a temperature between -10°C and 0°C.

  • The resulting colorless, crystalline O-Methylisourea hydrogen sulfate is filtered off with suction.

  • The product is dried in a vacuum at 40°C to 50°C.

Urea Method

The alkylation of urea with dimethyl sulfate represents a more direct and economically favorable route to O-Methylisourea salts. This method avoids the use of the more hazardous and costly cyanamide. The reaction is typically carried out by heating a mixture of urea and dimethyl sulfate, often in the presence of an acid.

  • In a three-necked flask equipped with a stirrer and heating apparatus, 63 g (0.5 mol) of dimethyl sulfate is added and heated to 60°C.

  • At this temperature, 45 g (0.75 mol) of urea is added, followed by the addition of 14.4 g (0.8 mol) of water and 25.5 g (0.25 mol) of concentrated sulfuric acid.

  • The reaction mixture is maintained at 60°C for 4 hours.

  • After the initial reaction, 130 g of water is added, and the mixture is cooled to 20°C.

  • 37 g (0.5 mol) of calcium hydroxide (B78521) is added, and the mixture is incubated for 3 hours.

  • The mixture is filtered, and 50 mL of methanol is added to the filtrate for recrystallization.

  • The resulting product, this compound, is collected.

Quantitative Data

The following tables summarize quantitative data from various patented synthetic methods for this compound, providing a comparative overview of their efficiencies.

Method Starting Materials Key Reagents Reaction Temperature Reaction Time Yield Purity Reference
CyanamideCyanamide, MethanolSulfuric Acid-10°C to 20°CSeveral hours>90% (hydrogen sulfate)Not specified[2]
UreaUrea, Dimethyl SulfateSulfuric Acid, Calcium Hydroxide60°C4 hours (initial)89.4%99.1%[3]

Applications in Synthesis

This compound is a cornerstone reagent for the introduction of the guanidinyl group and for the synthesis of various heterocyclic systems.

Guanidinylation of Amines

The primary application of this compound is in the guanidinylation of primary and secondary amines to form substituted guanidines. This reaction is fundamental in the synthesis of various biologically active molecules and is particularly important in modifying peptides and proteins. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the O-Methylisourea, followed by the elimination of methanol.

Synthesis of 5-Fluorouracil

O-Methylisourea and its sulfur analogue, S-methylisothiourea, are key intermediates in the synthesis of the potent antineoplastic agent 5-Fluorouracil. In a common synthetic route, a fluorinated precursor is cyclized with S-methylisothiourea to form a 2-methylthio-substituted pyrimidine (B1678525) ring, which is then hydrolyzed to yield 5-Fluorouracil.[4]

Synthesis of Imidazole (B134444) Derivatives

O-Methylisourea serves as a valuable precursor for the synthesis of imidazole derivatives, which are found in a wide range of pharmaceuticals and agrochemicals, including imidazole-based herbicides and anthelmintics.[3] The isourea moiety provides the necessary nitrogen and carbon atoms for the construction of the imidazole ring.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Synthesis_of_O_Methylisourea_from_Urea Urea Urea Intermediate O-Methylisourea Methyl Sulfate Urea->Intermediate DMS Dimethyl Sulfate DMS->Intermediate H2SO4 Sulfuric Acid H2SO4->Intermediate Water Water Water->Intermediate OMIH O-Methylisourea Hemisulfate Intermediate->OMIH + Calcium Hydroxide + Methanol (recrystallization) CaOH2 Calcium Hydroxide

Caption: Synthesis of this compound from Urea.

Guanidinylation_of_Amine Amine Primary/Secondary Amine (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate OMIH O-Methylisourea OMIH->Tetrahedral_Intermediate Guanidine Substituted Guanidine Tetrahedral_Intermediate->Guanidine - Methanol Methanol Methanol (eliminated) Tetrahedral_Intermediate->Methanol Synthesis_of_5_Fluorouracil Fluoroacetic_Ester Ethyl Fluoroacetate Condensation_Product Hydroxymethylenefluoroacetic Ester Fluoroacetic_Ester->Condensation_Product Ethyl_Formate Ethyl Formate Ethyl_Formate->Condensation_Product Pyrimidine_Intermediate 2-Methylthio-4-hydroxy- 5-fluoropyrimidine Condensation_Product->Pyrimidine_Intermediate SMT S-Methylisothiourea SMT->Pyrimidine_Intermediate Five_FU 5-Fluorouracil Pyrimidine_Intermediate->Five_FU Hydrolysis Hydrolysis Hydrolysis (HCl)

References

physical and chemical properties of O-Methylisourea hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea hemisulfate is a versatile and valuable reagent in chemical synthesis and bioconjugation, primarily utilized for the specific modification of primary amines. Its principal application lies in the guanidination of lysine (B10760008) residues in proteins and peptides, a critical technique in proteomics for enhancing mass spectrometry analysis. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in peptide modification, and a summary of its key characteristics.

Introduction

This compound, also known as O-Methylpseudourea sulfate (B86663), is a salt of the reactive compound O-Methylisourea. It serves as a stable precursor that, under appropriate conditions, acts as an efficient guanylating agent, introducing a guanidinium (B1211019) group to primary amines. This modification is particularly significant in the field of proteomics, where the conversion of lysine residues to homoarginine residues improves peptide fragmentation in mass spectrometry, leading to more reliable protein identification.[1] Beyond proteomics, it is an important intermediate in the synthesis of various pharmaceuticals, including antineoplastic drugs and anthelmintics, as well as in the development of novel herbicides.[1][2]

Physical and Chemical Properties

This compound is a white crystalline solid with good solubility in water.[3] It is stable under normal storage conditions, typically at room temperature in a tightly sealed container.[4][5][6][]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₄H₁₄N₄O₆S (hemisulfate salt)[5][6][8]
Molecular Weight 246.24 g/mol [5][6]
Melting Point 163-167 °C (decomposes)[9][10][11][12]
Boiling Point Not applicable (decomposes)
Solubility Soluble in water (1000 g/L at 20°C), methanol (B129727), and ethanol.[2][13]
pKa The reaction is pH-dependent, being more effective at alkaline pH (typically >10.5) where the target amino groups are deprotonated. A specific pKa value for O-methylisourea itself is not readily available in the literature.[1]
Appearance White to off-white crystalline powder.[14]
Spectroscopic Data

While specific spectra are not provided here, 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available for this compound and are crucial for its characterization.[15][16] Key expected features in the spectra would include signals corresponding to the methyl group, the amine protons, and the carbon atoms of the isourea backbone. The sulfate counter-ion does not typically produce signals in NMR or IR but would be observable in mass spectrometry under appropriate conditions.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from cyanamide (B42294), methanol, and sulfuric acid. The following is a generalized procedure based on literature methods.[17]

Materials:

  • Crystalline cyanamide

  • Methanol

  • Concentrated sulfuric acid (96-98%)

Procedure:

  • A mixture of methanol and concentrated sulfuric acid is prepared in a reaction vessel equipped with cooling and stirring. The recommended ratio is 50-150 parts by weight of methanol per 100 parts of sulfuric acid.[17]

  • The mixture is cooled to a temperature between -10°C and 0°C.[17]

  • Crystalline cyanamide is slowly added to the cooled mixture while maintaining the temperature below 5°C.[17]

  • The reaction mixture is stirred for approximately 2 hours at a temperature between -10°C and 0°C.[17]

  • The resulting colorless, crystalline product, O-methyl-isourea hydrogen sulfate, is collected by filtration and dried under vacuum at 40-50°C.[17]

  • To convert the hydrogen sulfate to the hemisulfate, the O-methyl-isourea hydrogen sulfate is reacted with an approximately equimolar amount of cyanamide in methanol at a temperature of 5-40°C until the O-methyl-isourea hemisulfate precipitates.[17]

  • The final product is collected by filtration, washed with cold methanol, and dried under vacuum.

Synthesis_of_O_Methylisourea_Hemisulfate cluster_reactants Reactants cluster_process Process cluster_product Product Cyanamide Cyanamide Mixing Mixing Cyanamide->Mixing Methanol Methanol Methanol->Mixing Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Mixing Cooling Cooling Mixing->Cooling -10 to 0°C Reaction Reaction Cooling->Reaction 2 hours Filtration Filtration Reaction->Filtration Drying Drying Filtration->Drying Vacuum, 40-50°C O_Methylisourea_Hemisulfate O_Methylisourea_Hemisulfate Drying->O_Methylisourea_Hemisulfate

Synthesis workflow for this compound.
Guanidination of Peptides for Mass Spectrometry

This protocol describes the conversion of lysine residues to homoarginine in a peptide sample using this compound. This modification adds a mass of 42.0218 Da to each lysine residue.[1]

Materials:

  • Peptide sample (e.g., tryptic digest of a protein)

  • This compound

  • Base reagent (e.g., ammonium (B1175870) hydroxide (B78521) or a suitable buffer to achieve pH > 10.5)

  • Deionized water

  • Heating block or water bath

Procedure:

  • Prepare Guanidination Reagent: Dissolve this compound in deionized water to a desired concentration (e.g., 1 M).[4]

  • Sample Preparation: Dissolve the dried peptide sample in a suitable buffer.

  • pH Adjustment: Add the base reagent to the peptide solution to raise the pH to approximately 11. This is crucial for the deprotonation of the lysine ε-amino group, making it nucleophilic.[4]

  • Guanidination Reaction: Add the guanidination reagent to the peptide solution. A typical ratio is to have a final concentration of O-Methylisourea significantly in excess of the estimated lysine concentration.

  • Incubation: Incubate the reaction mixture at an elevated temperature, for example, 65°C for 30 minutes.[1] The optimal time and temperature may need to be determined empirically for different samples.

  • Reaction Quenching (Optional): The reaction can be stopped by acidification, for example, by adding a small amount of formic acid or trifluoroacetic acid, which also prepares the sample for mass spectrometry analysis.

  • Sample Cleanup: The guanidinated peptide sample can be desalted using a C18 ZipTip or a similar reversed-phase chromatography method prior to mass spectrometry analysis.

Guanidination_Workflow Start Start Peptide_Sample Peptide Sample (Tryptic Digest) Start->Peptide_Sample Dissolve_Peptide Dissolve in Buffer Peptide_Sample->Dissolve_Peptide Adjust_pH Adjust pH to >10.5 with Base Reagent Dissolve_Peptide->Adjust_pH Add_Reagent Add O-Methylisourea Hemisulfate Solution Adjust_pH->Add_Reagent Incubate Incubate at 65°C for 30 min Add_Reagent->Incubate Quench_Reaction Quench Reaction (Optional Acidification) Incubate->Quench_Reaction Desalt Desalt Sample (e.g., C18 ZipTip) Quench_Reaction->Desalt MS_Analysis Mass Spectrometry Analysis Desalt->MS_Analysis End End MS_Analysis->End

Experimental workflow for peptide guanidination.

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the central carbon atom in the isourea moiety. This allows for nucleophilic attack by primary amines, leading to the formation of a guanidinium group.

Mechanism of Guanidination

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine (e.g., the ε-amino group of a lysine residue) on the electrophilic carbon of O-Methylisourea. This is followed by the elimination of methanol to form the stable guanidinium group. The reaction is highly pH-dependent, as the primary amine must be in its unprotonated, nucleophilic state.

Guanidination_Mechanism cluster_reactants cluster_product Lysine R-NH₂ (Lysine ε-amino group) Homoarginine R-NH-C(=NH₂⁺)-NH₂ (Homoarginine residue) Lysine->Homoarginine + OMIU CH₃-O-C(=NH)-NH₂ (O-Methylisourea) OMIU->Homoarginine -> Methanol CH₃OH (Methanol) Homoarginine->Methanol +

Guanidination of a primary amine with O-Methylisourea.
Applications in Drug Development and Research

  • Proteomics: As detailed, it is extensively used to improve protein identification by mass spectrometry.[1]

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various bioactive molecules, including fluorouracil antineoplastic drugs and imidazole-based anthelmintics.[1]

  • Antimicrobial and Antiarrhythmic Agents: this compound has been used in the synthesis of compounds with potential antimicrobial and antiarrhythmic activities.[][9][18]

  • Herbicide Development: It serves as a building block in the creation of new herbicides.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory tract irritation.[4] It is important to avoid inhalation of dust and contact with skin and eyes.[4] The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile reagent with significant applications in both biological and chemical research. Its ability to specifically modify primary amines has made it an indispensable tool in proteomics. Furthermore, its role as a synthetic intermediate highlights its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and reaction conditions is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to O-Methylisourea Hemisulfate (CAS: 52328-05-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea hemisulfate, with the CAS number 52328-05-9, is a versatile and valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. It serves as a key building block for the introduction of the guanidinium (B1211019) group, a structural motif present in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for a technical audience.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is the hemisulfate salt of O-Methylisourea, meaning two molecules of O-Methylisourea are associated with one molecule of sulfuric acid.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 52328-05-9N/A
Molecular Formula C₄H₁₄N₄O₆S[1]
Molecular Weight 246.24 g/mol [1]
Melting Point 163-167 °C
Solubility Soluble in water (0.1 g/mL, clear solution)[1]
Appearance White to off-white crystalline solidN/A
Synonyms O-Methylisouronium sulfate (B86663), Bis(2-methylisouronium) sulphateN/A
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A proton NMR spectrum of this compound would be expected to show a singlet for the methoxy (B1213986) (O-CH₃) protons and broad signals for the amine (-NH₂) and imine (=NH) protons. The exact chemical shifts can be influenced by the solvent and the presence of the sulfate counter-ion. A publicly available ¹H NMR spectrum can be found for reference.[2]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methoxy carbon and the guanidinium carbon.

2.2.2. Infrared (IR) Spectroscopy

An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ associated with the primary amine and imine groups.

  • C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbon-nitrogen double bond.

  • C-O stretching: A band in the region of 1000-1300 cm⁻¹ corresponding to the ether linkage.

  • S=O stretching: Strong absorptions characteristic of the sulfate anion, typically found in the 1100-1200 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, O-Methylisourea would be detected as the free base after protonation. The molecular ion peak [M+H]⁺ for O-Methylisourea (C₂H₆N₂O) would be expected at an m/z of approximately 75.05. Fragmentation patterns would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or methanol (B129727) (CH₃OH).

Synthesis of this compound

Several methods for the synthesis of O-Methylisourea salts have been reported, primarily utilizing either urea (B33335) or cyanamide (B42294) as the starting material.

Synthesis from Urea and Dimethyl Sulfate

A common and cost-effective method involves the reaction of urea with dimethyl sulfate.[3][4] The reaction proceeds through the methylation of one of the amide groups of urea.

cluster_purification Purification Urea Urea Intermediate Methylated Urea Intermediate Urea->Intermediate Methylation DMS Dimethyl Sulfate DMS->Intermediate OMIS This compound Intermediate->OMIS Rearrangement & Sulfation OMIS->OMIS Recrystallization SulfuricAcid Sulfuric Acid SulfuricAcid->OMIS CalciumHydroxide Calcium Hydroxide (B78521) CalciumHydroxide->OMIS Neutralization Methanol Methanol Methanol->OMIS

Caption: Synthesis of this compound from Urea.

Experimental Protocol:

Materials:

  • Urea

  • Dimethyl sulfate

  • Concentrated sulfuric acid

  • Water

  • Calcium hydroxide

  • Methanol

Procedure: [3][4]

  • In a three-necked flask equipped with a stirrer and thermometer, add dimethyl sulfate.

  • Heat the dimethyl sulfate to 60°C.

  • Slowly add urea to the flask while maintaining the temperature.

  • Add water and concentrated sulfuric acid to the reaction mixture.

  • Maintain the reaction at 60°C for 4 hours with continuous stirring.

  • After the reaction is complete, add water to the mixture and cool to 20°C.

  • Add calcium hydroxide and stir for 3 hours to neutralize the excess acid.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • To the filtrate, add methanol to induce recrystallization of the this compound.

  • Collect the crystalline product by filtration and dry under vacuum.

Note: This protocol is a generalized procedure based on patent literature.[3][4] Reaction conditions, such as molar ratios and reaction times, may vary and should be optimized for specific laboratory settings.

Applications in Organic Synthesis

This compound is a key reagent for the synthesis of a variety of important organic molecules.

Guanidinylation of Primary Amines

The primary application of this compound is as a guanylating agent, converting primary amines into guanidines.[5] This reaction is particularly useful in peptide and protein chemistry for the modification of lysine (B10760008) residues to homoarginine.

Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack OMI O-Methylisourea OMI->Intermediate Guanidine Guanidine (R-NH-C(=NH)NH2) Intermediate->Guanidine Elimination Methanol Methanol Intermediate->Methanol

Caption: Mechanism of Guanidinylation with O-Methylisourea.

Experimental Protocol for Guanidinylation of Peptides: [5]

Materials:

  • Tryptic peptide sample

  • This compound

  • Base Reagent (e.g., 2.85 M NH₄OH)

  • Deionized water

  • Stop Solution (e.g., 10% TFA)

Procedure: [5]

  • Dissolve the tryptic peptide sample in a suitable buffer.

  • Prepare the Guanidinylation Reagent by dissolving this compound in deionized water.

  • To the peptide sample, add the Base Reagent to adjust the pH for optimal reaction.

  • Add the Guanidinylation Reagent to the peptide solution.

  • Incubate the reaction mixture at 65°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution to acidify the mixture.

  • The guanidinylated peptide sample is now ready for analysis, for example, by MALDI-TOF MS.

Synthesis of 5-Fluorouracil (B62378)

This compound is an important intermediate in the synthesis of the anticancer drug 5-fluorouracil.[6][7]

Fluoroacetate (B1212596) Ethyl Fluoroacetate CondensationProduct Condensation Product Fluoroacetate->CondensationProduct EthylFormate Ethyl Formate EthylFormate->CondensationProduct Condensation CyclizedIntermediate Cyclized Intermediate CondensationProduct->CyclizedIntermediate Cyclization OMI O-Methylisourea OMI->CyclizedIntermediate Fluorouracil 5-Fluorouracil CyclizedIntermediate->Fluorouracil Hydrolysis & Acidification SodiumMethoxide Sodium Methoxide (B1231860) SodiumMethoxide->CondensationProduct Methanol Methanol Methanol->CyclizedIntermediate HCl HCl HCl->Fluorouracil

Caption: Synthetic Pathway to 5-Fluorouracil.

Experimental Protocol: [6]

Materials:

  • Toluene

  • Sodium methoxide

  • Ethyl formate

  • Methyl fluoroacetate

  • Methanol

  • Urea (as a precursor to O-Methylisourea in situ or this compound itself)

  • Concentrated hydrochloric acid

Procedure: [6]

  • In a reactor under a nitrogen atmosphere, add sodium methoxide to toluene.

  • Add a portion of ethyl formate, followed by the simultaneous addition of methyl fluoroacetate and the remaining ethyl formate. Stir the reaction mixture.

  • In a separate step, add methanol and sodium methoxide, then cool the mixture to 15-25°C.

  • Add urea (or this compound) and allow the reaction to proceed.

  • After the reaction is complete, remove the solvent.

  • Add water to the residue, cool, and stir.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-fluorouracil.

Biological Context and Signaling Pathways

This compound itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance in a biological context arises from its ability to modify biological molecules, most notably the conversion of lysine residues in proteins and peptides to homoarginine.

Homoarginine, an analog of arginine, has been shown to influence several physiological processes. It can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. Additionally, homoarginine can inhibit the enzyme arginase, which competes with NOS for arginine, thereby indirectly increasing NO production.

Recent research suggests that lower levels of homoarginine are associated with adverse cardiovascular outcomes. This has led to investigations into the potential therapeutic benefits of modulating homoarginine levels.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Hazard Identification
  • Health Hazards: May cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.

  • Physical Hazards: Not classified as a physical hazard.

Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for organic chemists, particularly those in the field of drug discovery and development. Its ability to efficiently introduce the guanidinium group makes it an indispensable tool for the synthesis of a wide range of biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, offering a solid foundation for its effective and safe use in the laboratory.

References

O-Methylisourea hemisulfate solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-Methylisourea (B1216874) hemisulfate (CAS: 52328-05-9), a versatile reagent used in the synthesis of various pharmaceutical compounds, including fluorouracil antineoplastics and imidazole (B134444) anthelmintics.[1][2] Understanding its solubility is critical for its application in chemical synthesis, formulation development, and proteomics.

Overview of O-Methylisourea Hemisulfate

This compound is the salt form of O-methylisourea, valued primarily as a guanylating agent.[3] This reactivity is fundamental to its application in proteomics, where it is used to convert lysine (B10760008) residues in proteins and peptides to homoarginine, enhancing detection in mass spectrometry.[3] Its physical state is typically a white crystalline powder.[4][5]

Solubility Profile

The solubility of a compound is a crucial physical property that dictates its utility in various applications. This compound, being a salt, generally exhibits good solubility in polar solvents. The available quantitative and qualitative data are summarized below.

Table 1: Solubility Data for this compound

SolventSolubilityTemperature (°C)Notes
Water1000 g/L[1][3][4][5][6][7]20Highly soluble. Other sources report 100 mg/mL and 306.0 mg/mL.[8][9]
Methanol (B129727)Soluble[2][3]Not SpecifiedO-methylisourea salts are generally soluble in methanol.[10]
EthanolSoluble[1][2][3]Not SpecifiedO-methylisourea salts are generally soluble in ethanol.[10]
Dimethyl Sulfoxide (DMSO)Somewhat Soluble[11]Not Specified
Tetrahydrofuran (THF)Somewhat Soluble[11]Not Specified
Dichloromethane (B109758)Insoluble[11]Not Specified
Toluene (B28343)Insoluble[11]Not Specified
AcetoneInsoluble[11]Not Specified
Organic Solvents (General)Soluble[2]Not SpecifiedThis is a general statement; specific solubility can vary significantly.

Factors Influencing Solubility

Several factors can influence the equilibrium solubility of this compound.[12] For ionizable compounds, pH is a critical factor.[13] Temperature also plays a significant role, as solubility often increases with temperature, although this is not universal. The composition of the solvent system, including the presence of buffers or co-solvents, can also alter solubility.[13][14]

Solubility Solubility of This compound Factors Influencing Factors Factors->Solubility Determine Solvent Solvent Properties Solvent->Factors Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Temperature Temperature Temperature->Factors pH pH of Medium pH->Factors

Caption: Factors influencing the solubility of chemical compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[13][15] It is applicable for assessing the solubility of compounds under equilibrium conditions, which is crucial for pre-formulation studies and drug development.[16][17]

4.1. Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

4.2. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, buffer solutions)

  • Stoppered flasks or vials

  • Orbital shaker or agitator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, LC-MS/MS, UV-Vis Spectrophotometer)[16][17]

  • Calibrated balance, pipettes, and standard lab glassware

4.3. Procedure

  • Preparation : Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent.[13] It is important to add enough solid to ensure a suspension remains after equilibrium is reached.[13]

  • Equilibration : Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixtures at a constant speed. The time required to reach equilibrium can vary but is often 24 to 72 hours.[13][17][18] It is established when multiple samples taken at different time points yield the same concentration.[13]

  • Phase Separation : After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or by filtering the supernatant through an appropriate membrane filter (e.g., 0.45 µm).[15][16]

  • Quantification : Accurately dilute an aliquot of the clear filtrate. Analyze the concentration of the dissolved this compound using a pre-validated analytical method such as HPLC or UV spectroscopy.[16][18]

  • Calculation : The equilibrium solubility is determined from the measured concentration of the saturated solution.[16] For ionizable compounds like this compound, it is also crucial to measure and report the final pH of the saturated solution.[13]

Start Start: Excess Solid + Solvent in Flask Equilibration Equilibration (Shaking at constant T°) Start->Equilibration 1 Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation 2 Analysis Dilution & Quantification (e.g., HPLC, UV-Vis) Separation->Analysis 3 End End: Determine Equilibrium Solubility Analysis->End 4

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound is a highly water-soluble compound, also demonstrating solubility in polar organic solvents like methanol and ethanol. Its insolubility in non-polar solvents such as dichloromethane and toluene aligns with the expected behavior of a salt. For precise quantitative analysis in novel solvent systems, the standardized shake-flask method is recommended to ensure reliable and reproducible data, which is essential for advancing research and development activities.

References

theoretical yield calculation for O-Methylisourea hemisulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of O-Methylisourea Hemisulfate

This technical guide provides a comprehensive overview of the common synthetic routes for this compound, with a focus on the theoretical yield calculation. Detailed experimental protocols derived from established literature are presented, along with structured data tables for clarity and comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized as a guanylation agent for the preparation of various guanidine (B92328) derivatives. It serves as a crucial intermediate in the production of pharmaceuticals, pesticides, and biochemicals. The synthesis of this compound can be achieved through several methods, most notably from urea (B33335) and dimethyl sulfate (B86663) or from cyanamide (B42294) and methanol (B129727). Accurate calculation of the theoretical yield is fundamental for optimizing reaction conditions and evaluating the efficiency of the synthesis.

Synthesis Route 1: The Urea Method

The urea method involves the reaction of urea with dimethyl sulfate in the presence of sulfuric acid. This process is a widely used industrial method for preparing O-Methylisourea salts.

Reaction Principle and Stoichiometry

The overall reaction for the formation of this compound from urea and dimethyl sulfate can be represented as follows:

2 (NH₂)₂CO + 2 (CH₃)₂SO₄ + H₂SO₄ → [H₂NC(OCH₃)=NH₂]₂SO₄ + 2 CH₃NHSO₃H

In this reaction, two moles of urea react with two moles of dimethyl sulfate and one mole of sulfuric acid to produce one mole of this compound and two moles of methylsulfamic acid. However, a more simplified representation focusing on the main product formation is often considered for yield calculation based on the limiting reactant. The formation of O-methylisourea bisulfate is an intermediate step, which is then converted to the hemisulfate salt.[1][2]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation.

Step 1: Determine the Molar Masses of Reactants and Product.

CompoundMolecular FormulaMolar Mass ( g/mol )
Urea(NH₂)₂CO60.06
Dimethyl Sulfate(CH₃)₂SO₄126.13
Sulfuric AcidH₂SO₄98.08
This compound[C₂H₆N₂O]₂·H₂SO₄246.26

Step 2: Identify the Limiting Reactant. The limiting reactant is the reactant that is completely consumed in a chemical reaction and limits the amount of product that can be formed.

  • Calculate the moles of each reactant used.

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Determine the stoichiometric ratio from the balanced equation.

  • Calculate the moles of product that can be formed from each reactant. The reactant that produces the least amount of product is the limiting reactant.

Step 3: Calculate the Theoretical Yield. Theoretical Yield (g) = Moles of limiting reactant × (Stoichiometric ratio of product to limiting reactant) × Molar Mass of Product ( g/mol )

Experimental Data Summary

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound using the urea method.[1][2]

Dimethyl Sulfate (g)Dimethyl Sulfate (mol)Urea (g)Urea (mol)Sulfuric Acid (g)Sulfuric Acid (mol)Actual Yield (g)Reported Yield (%)
63.00.545.00.7525.50.2555.589.4
63.00.530.00.525.50.2550.080.5
63.00.560.01.025.50.2555.389.0
63.00.545.00.7551.00.555.288.8
Detailed Experimental Protocol (Urea Method)

This protocol is a composite of methodologies described in the patent literature.[1][2]

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 63.0 g (0.5 mol) of dimethyl sulfate.

  • Heating: Heat the dimethyl sulfate to 60°C.

  • Addition of Reactants: At this temperature, add 45.0 g (0.75 mol) of urea. Subsequently, add 14.4 g (0.8 mol) of water and 25.5 g (0.25 mol) of concentrated sulfuric acid.

  • Reaction: Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.

  • Work-up: After the reaction period, add 130 g of water and cool the mixture to 20°C.

  • Neutralization: Add 37.0 g (0.5 mol) of calcium hydroxide (B78521) to neutralize the excess acid and stir for 3 hours.

  • Filtration: Filter the mixture to remove the precipitated calcium sulfate.

  • Crystallization: Add 50 mL of methanol to the filtrate to induce crystallization of the product.

  • Isolation: Collect the crystalline this compound by filtration and dry to a constant weight. An expected yield of approximately 55.5 g (89.4%) is obtained.

Visualization: Urea Method Reaction Pathway

Urea_Method Urea Urea (NH₂)₂CO Intermediate O-Methylisourea Bisulfate (Intermediate) Urea->Intermediate + (CH₃)₂SO₄, H₂SO₄ DMS Dimethyl Sulfate (CH₃)₂SO₄ H2SO4 Sulfuric Acid H₂SO₄ Product This compound [C₂H₆N₂O]₂·H₂SO₄ Intermediate->Product Neutralization & Crystallization Cyanamide_Method cluster_stage1 Stage 1: O-Methylisourea Hydrogen Sulfate Synthesis cluster_stage2 Stage 2: this compound Synthesis S1_Start Mix H₂SO₄ and Methanol (-10°C to 0°C) S1_Add Add Crystalline Cyanamide (-10°C to 20°C) S1_Start->S1_Add S1_React Stir for 2 hours (-10°C to 0°C) S1_Add->S1_React S1_Isolate Isolate Intermediate via Filtration S1_React->S1_Isolate S2_Start Mix Intermediate and Methanol S1_Isolate->S2_Start O-Methylisourea Hydrogen Sulfate S2_Add Add Cyanamide (8°C to 10°C) S2_Start->S2_Add S2_React Stir for 40 hours S2_Add->S2_React S2_Isolate Isolate Product via Centrifugation S2_React->S2_Isolate

References

Methodological & Application

Application Notes and Protocols for Protein Guanidination using O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidination is a chemical modification that converts the primary amine of a lysine (B10760008) residue into a homoarginine residue. This modification is a valuable tool in proteomics and protein chemistry, primarily utilized to enhance protein and peptide analysis by mass spectrometry (MS). The reaction employs O-Methylisourea hemisulfate as a key reagent. The conversion to homoarginine, an analog of arginine, increases the basicity of the modified residue, which can lead to improved ionization efficiency and signal intensity in MS.[1][2][3] This modification also aids in protein identification and characterization by shifting the mass of lysine-containing peptides by 42.0218 Da.[1] Furthermore, guanidination can be used to protect the ε-amino group of lysine from other chemical modifications and has been shown to contribute to protein stability.[4][5]

Principle of the Reaction

The guanidination reaction with this compound occurs at an alkaline pH (typically >10.5), where the deprotonated ε-amino group of a lysine residue acts as a nucleophile, attacking the electrophilic carbon atom of O-methylisourea.[3][6] This results in the formation of a homoarginine residue. The reaction is highly specific for primary amines, with the ε-amino group of lysine being the primary target within a protein.[1][3] However, under certain conditions, the N-terminal α-amino group can also be modified.[1][6]

Quantitative Data Summary

The efficiency of the guanidination reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reagent to the protein/peptide. The following table summarizes quantitative data from various studies.

ParameterConditionOutcomeReference
Reaction Efficiency Optimized conditions90-99% conversion of lysine to homoarginine[5]
Freebase guanidinationComplete guanidination, no underivatized lysines detected[4]
Mass Spectrometry Signal Enhancement Guanidination of tryptic peptides5 to 15-fold increase in detection of lysine-containing peptides[4]
Freebase guanidination vs. conventionalMore than 10-fold increase in peptide signals[4]
Mass Shift Guanidination of a lysine residueTheoretical monoisotopic mass increase of 42.0218 Da[1]
Side Reactions Sodium buffer-based approachPotential for an unexpected +57 Da side modification[7]
O-Methylisourea with free α-amino groupsCan lead to double derivatization of lysine[6]

Experimental Protocols

Two primary protocols for protein guanidination using this compound are presented below: a conventional method and a freebase method that eliminates the need for desalting prior to mass spectrometry analysis.

Protocol 1: Conventional Guanidination

This protocol is adapted from standard methods and is suitable for general protein and peptide guanidination.

Materials:

Reagent Preparation:

  • Guanidination Reagent (1.0 M O-Methylisourea, 40% Acetonitrile, 3.5 M NH₄OH, pH 11):

    • Dissolve 50 mg of this compound in 119.3 µL of deionized water.

    • Add 163.2 µL of acetonitrile.

    • Add 96.5 µL of 14.8 N ammonium hydroxide.[4]

    • Vortex to mix thoroughly. The prepared reagent is stable for at least two weeks at room temperature.[1]

Procedure:

  • Dissolve the lyophilized protein or peptide sample in the Guanidination Reagent. A sample concentration range of 0.075–2 mg/mL is recommended.[1]

  • Incubate the reaction mixture at 65 °C for 30 minutes.[1]

  • Stop the reaction by adding an equal volume of 10% TFA (Stop Solution).[1]

  • The sample is now ready for downstream analysis, such as desalting followed by mass spectrometry.

Protocol 2: Freebase Guanidination (Desalting-Free)

This protocol is advantageous for mass spectrometry applications as it removes interfering salts prior to the guanidination reaction.[4]

Materials:

  • This compound

  • Barium hydroxide octahydrate

  • Acetonitrile

  • Deionized water

  • Protein or peptide sample (lyophilized)

Reagent Preparation:

  • O-Methylisourea Freebase Reagent:

    • Dissolve 50 mg of this compound in 51 µL of deionized water.

    • Add 64 mg of barium hydroxide octahydrate (ensure a 1:1 molar ratio with sulfate).[4]

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 20,800 x g for 5 minutes at 4 °C.[4]

    • Carefully collect the clear supernatant (approximately 40 µL), avoiding the pellet.

    • Add 112 µL of acetonitrile to the supernatant.[4]

Procedure:

  • Dissolve the dried peptide sample in 5 µL of the O-Methylisourea Freebase Reagent. Sonication for 5 minutes can aid in dissolution.[4]

  • Incubate the reaction mixture at 65 °C for 20 minutes.[4]

  • Dry the sample using a vacuum centrifuge (e.g., SpeedVac) for approximately 5 minutes to remove the volatile ammonium hydroxide.[4]

  • The sample can be directly reconstituted for MALDI-TOF MS analysis without a separate desalting step.

Diagrams

Guanidination_Workflow cluster_prep Sample Preparation cluster_guanidination Guanidination Reaction cluster_analysis Analysis Protein_Sample Protein Sample Digestion Tryptic Digestion Protein_Sample->Digestion Trypsin Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Add_Reagent Add O-Methylisourea Hemisulfate Reagent Peptide_Mixture->Add_Reagent Incubation Incubate (e.g., 65°C, 20-30 min) Add_Reagent->Incubation Stop_Reaction Stop Reaction (e.g., Acidification or Drying) Incubation->Stop_Reaction Desalting Desalting (Conventional Method) Stop_Reaction->Desalting If necessary MS_Analysis Mass Spectrometry (MALDI-TOF or ESI) Stop_Reaction->MS_Analysis Freebase Method Desalting->MS_Analysis

Caption: Experimental workflow for protein guanidination.

Guanidination_Mechanism Lysine Lysine Residue (...-NH3+) Deprotonation Deprotonation (pH > 10.5) Lysine->Deprotonation Deprotonated_Lysine Deprotonated Lysine (...-NH2) Deprotonation->Deprotonated_Lysine Nucleophilic_Attack Nucleophilic Attack Deprotonated_Lysine->Nucleophilic_Attack O_Methylisourea O-Methylisourea O_Methylisourea->Nucleophilic_Attack Intermediate Reaction Intermediate Nucleophilic_Attack->Intermediate Homoarginine Homoarginine Residue Intermediate->Homoarginine Rearrangement

Caption: Simplified reaction mechanism of lysine guanidination.

Concluding Remarks

Guanidination of proteins using this compound is a robust and effective method for enhancing proteomic analyses. The choice between the conventional and freebase protocols will depend on the specific application and the need to avoid sample desalting. Careful control of reaction conditions is crucial to ensure high efficiency and minimize potential side reactions. These protocols provide a solid foundation for researchers to implement this valuable chemical modification in their studies.

References

Application Notes and Protocols for O-Methylisourea Hemisulfate in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-Methylisourea hemisulfate for the guanidination of peptides and proteins in mass spectrometry (MS) sample preparation. This chemical modification enhances the ionization efficiency of lysine-containing peptides, leading to improved signal intensity and more comprehensive protein sequence coverage, particularly in proteomics studies.

Introduction to Guanidination

In "bottom-up" proteomics, proteins are enzymatically digested, typically with trypsin, to generate a complex mixture of peptides for MS analysis. Tryptic peptides possess a basic amino acid (lysine or arginine) at the C-terminus. Peptides ending in arginine tend to ionize more efficiently in MS due to the higher basicity of the arginine side chain.[1] This can lead to a bias in detection, where lysine-containing peptides may be underrepresented or not detected at all.

Guanidination is a chemical derivatization technique that converts the primary amine on the side chain of lysine (B10760008) residues into a homoarginine residue. This modification is achieved using O-Methylisourea, which reacts specifically with the ε-amino group of lysine at an alkaline pH.[1][2] The resulting homoarginine has a guanidinium (B1211019) group, similar to arginine, which significantly increases its basicity and, consequently, its ionization efficiency in MS. This leads to enhanced detection of lysine-terminated peptides, resulting in a more complete representation of the protein digest.[1][2] Guanidination results in a theoretical monoisotopic mass increase of 42.0218 Da for each modified lysine residue.[1]

Key Applications

  • Enhanced Peptide Detection in MALDI-TOF MS: Guanidination is particularly beneficial for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS analysis, where it can increase the detection of lysine-containing peptides by 5 to 15-fold.[1][2]

  • Improved Sequence Coverage: By increasing the number of detectable peptides per protein, guanidination leads to higher protein sequence coverage in peptide mass fingerprinting and MS/MS experiments.[1]

  • Quantitative Proteomics: Isotope-labeled O-Methylisourea (e.g., ¹³C or ¹⁵N₂) can be used for relative quantification of proteins.[3][4] By derivatizing different samples with "light" and "heavy" isotopic forms of the reagent, the relative abundance of peptides and their parent proteins can be determined from the mass shift in the MS spectrum.[4] A mass difference of 3 Da between the isotopic variants allows for clear differentiation of peptide pairs.[4]

Experimental Protocols

Two primary protocols for guanidination using O-Methylisourea are presented below. The choice of protocol may depend on the specific experimental requirements and sample complexity.

Protocol 1: Standard Guanidination of In-Gel Digested Peptides

This protocol is adapted from standard procedures for the guanidination of peptides following in-gel digestion.[3]

Materials:

  • This compound

  • 7N Ammonium Hydroxide (NH₄OH)

  • 1% (v/v) Trifluoroacetic Acid (TFA)

  • Peptide sample (e.g., from in-gel tryptic digestion)

Procedure:

  • Following in-gel digestion and peptide elution, dry the peptide sample completely using a vacuum centrifuge.

  • Prepare the guanidination reagent by dissolving this compound in deionized water. For example, add 0.6 ml of deionized water to a vial containing the reagent.[1]

  • Resuspend the dried peptide sample in 20 µL of 7N NH₄OH.[3]

  • Add 1.5 µL of the prepared O-Methylisourea solution to the peptide sample.[3]

  • Incubate the reaction mixture overnight at room temperature with gentle shaking.[3]

  • Stop the reaction by adding an equal volume of 1% (v/v) TFA.[3]

  • The sample is now ready for desalting (e.g., using a C18 ZipTip) and subsequent MS analysis.

Protocol 2: Rapid Guanidination of Peptides

This protocol offers a faster alternative for guanidination.[2]

Materials:

  • This compound solution

  • Peptide sample

  • Sonicator

  • Heating block or incubator

Procedure:

  • Dry the peptide sample in a microcentrifuge tube.

  • Dissolve the dried peptides in 5 µL of the this compound solution.

  • Sonicate the sample for 5 minutes to ensure complete dissolution.[2]

  • Incubate the reaction at 65 °C for 20 minutes.[2]

  • Dry the sample using a vacuum centrifuge for approximately 5 minutes.[2]

  • The sample can then be reconstituted in an appropriate solvent for MS analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the guanidination of peptides using this compound.

ParameterValueReference
Theoretical Monoisotopic Mass Increase42.0218 Da[1]
Fold Increase in Lysine-Peptide Detection5 to 15-fold[2]
Fold Increase in Peptide Signal (Freebase method)> 10-fold[2]
Isotopic Mass Difference for Quantification3 Da[4]

Visualized Workflows and Mechanisms

Guanidination Reaction Mechanism

The following diagram illustrates the chemical reaction of O-Methylisourea with the primary amine of a lysine side chain to form homoarginine.

Guanidination_Reaction cluster_reactants Reactants cluster_products Products Lysine Lysine Side Chain (ε-amino group) Homoarginine Homoarginine Side Chain Lysine->Homoarginine + O-Methylisourea (Alkaline pH) OMIU O-Methylisourea Methanol Methanol OMIU->Methanol

Caption: Chemical conversion of a lysine side chain to homoarginine.

Experimental Workflow for Guanidination in Proteomics

This diagram outlines the typical workflow for sample preparation in a proteomics experiment incorporating the guanidination step.

Guanidination_Workflow ProteinSample Protein Sample Digestion Tryptic Digestion ProteinSample->Digestion PeptideMix Peptide Mixture Digestion->PeptideMix Guanidination Guanidination with This compound PeptideMix->Guanidination Desalting Desalting (e.g., C18) Guanidination->Desalting MS_Analysis Mass Spectrometry Analysis (MALDI-TOF or LC-MS/MS) Desalting->MS_Analysis

Caption: Standard proteomics workflow including guanidination.

Troubleshooting and Considerations

  • Incomplete Reaction: The efficiency of the guanidination reaction can be influenced by factors such as pH, temperature, and reaction time.[5] It is advisable to optimize these parameters for specific sample types to ensure complete conversion of lysine residues. The pH of the O-Methylisourea solution is a critical factor, as the amino group must be deprotonated for the reaction to proceed.[6]

  • Non-specific Reactions: While O-Methylisourea is highly specific for the ε-amino group of lysine, some reaction may occur at the N-terminal α-amino group of peptides, particularly with glycine (B1666218) residues.[1][6]

  • Sample Purity: As with any mass spectrometry sample preparation, it is crucial to minimize contaminants such as salts and detergents, as they can interfere with ionization.[7] The use of an O-methylisourea-freebase reagent can circumvent the need for desalting after guanidination.[2]

  • Storage: this compound should be stored at room temperature in a tightly closed container.[1][] The prepared guanidination reagent is stable for at least two weeks at room temperature and can be stored frozen for extended periods.[1]

References

Application Notes and Protocols for Lysine Modification in Peptides using O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the modification of lysine (B10760008) residues in peptides to homoarginine using O-Methylisourea (O-MIU) hemisulfate. This guanidinylation reaction is a valuable tool in proteomics, drug development, and peptide chemistry.

Introduction

O-Methylisourea hemisulfate is a reagent used for the chemical modification of primary amines, specifically the ε-amino group of lysine residues in peptides and proteins. This reaction, known as guanidinylation, converts lysine into homoarginine, an analog of arginine.[1] This modification is employed for several purposes:

  • Enhanced Mass Spectrometry Analysis: The conversion of lysine to the more basic homoarginine can improve ionization efficiency and signal intensity in mass spectrometry, aiding in peptide identification and sequencing.[1][2]

  • Protein Quantification: Guanidinylation can be used to determine the amount of reactive (unmodified) lysine in a sample.[3][4]

  • Modulation of Peptide Properties: Altering the charge and structure of lysine residues can impact the biological activity, stability, and cellular uptake of peptides.[5][6]

The reaction is generally specific to the ε-amino group of lysine at alkaline pH, although side reactions with the N-terminal α-amino group can occur, particularly with free amino acids.[7][8][9]

Reaction Mechanism and Specificity

The guanidinylation of a lysine residue with O-Methylisourea proceeds via a nucleophilic attack of the deprotonated ε-amino group of lysine on the O-Methylisourea molecule. This results in the formation of a homoarginine residue and the release of methanol. The reaction is highly pH-dependent, with optimal conditions typically occurring at a pH above 10.5, where the ε-amino group is deprotonated.[1]

While the reaction is largely specific for the ε-amino group of lysine, some studies have reported reactivity with the α-amino group of the N-terminus, especially in free amino acids.[7][8][9] The choice of reaction conditions, such as pH and the molar ratio of O-Methylisourea to lysine, can be optimized to maximize the desired modification and minimize side reactions.[7][8]

Experimental Protocols

General Guanidinylation Protocol for Peptides

This protocol is a general guideline for the guanidinylation of lysine residues in a peptide sample. Optimization may be required depending on the specific peptide and downstream application.

Materials:

  • Peptide sample

  • This compound

  • Base Reagent (e.g., 2.85 M NH4OH or other suitable base to adjust pH)

  • Deionized water

  • Stop Solution (e.g., 10% Trifluoroacetic acid - TFA)

  • Reaction tubes

Procedure:

  • Prepare Guanidinylation Reagent: Dissolve this compound in deionized water to a desired concentration (e.g., 0.5 M).[4]

  • Dissolve Peptide: Dissolve the peptide sample in a suitable buffer or deionized water.

  • Adjust pH: Add the Base Reagent to the peptide solution to adjust the pH to approximately 10.5-11.0.

  • Initiate Reaction: Add the Guanidinylation Reagent to the peptide solution. A molar excess of O-Methylisourea is typically used.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Incubation times and temperatures can vary, for example, 30 minutes at 65°C or for several days at room temperature.[2][10]

  • Stop Reaction: Acidify the reaction mixture by adding the Stop Solution to quench the reaction.

  • Sample Cleanup: The modified peptide can be desalted and purified using methods such as solid-phase extraction (e.g., C18 ZipTips) or HPLC prior to analysis.

Protocol for Enhancing MALDI-TOF MS Detection

This protocol is specifically designed to improve the detection of lysine-containing peptides in MALDI-TOF mass spectrometry.

Materials:

  • Tryptic digest of a protein

  • This compound solution (0.5 M in water, pH adjusted to 10.5 with NaOH)[11]

  • Reaction tubes

  • Water bath or heat block

  • SpeedVac

  • MALDI matrix solution

Procedure:

  • Dissolve Peptide Digest: Dissolve the dried tryptic digest in a small volume of water.

  • Guanidinylation Reaction: Mix an equal volume of the peptide solution with the 0.5 M O-Methylisourea solution.[11]

  • Incubation: Incubate the mixture for 20 minutes at 65°C.[1]

  • Drying: Dry the sample in a SpeedVac.

  • Reconstitution: Reconstitute the dried, modified peptides in a suitable solvent for MALDI-TOF MS analysis (e.g., 0.1% TFA).

  • MALDI Analysis: Spot the sample with an appropriate MALDI matrix and acquire the mass spectrum. A mass increase of 42.0218 Da is expected for each guanidinylated lysine residue.[2]

Quantitative Data Summary

The efficiency of the guanidinylation reaction is influenced by several factors. The following tables summarize quantitative data from various studies.

Table 1: Effect of O-MIU to Lysine Ratio and pH on Homoarginine Recovery [7][8]

O-MIU:Lysine RatiopHHomoarginine Recovery (%)Unreacted Lysine (%)Non-recovered Lysine (%)
10:18.6~10~80~10
10:110.6~20~5~75
1000:18.6~5~53~42
1000:19.0~61~5~34
1000:110.6~2<1~97

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Table 2: Influence of Incubation Time on Guanidinylation [10]

SubstrateO-MIU ConcentrationpHOptimal Incubation Time (days)
DDGS0.6 M11.43.2
Pig Ileal Digesta0.6 M11.43.7

DDGS: Distillers Dried Grains with Solubles

Stability of Homoarginine-Modified Peptides

The conversion of lysine to homoarginine can impact peptide stability. Arginine-rich peptides, and by extension homoarginine-containing peptides, can be susceptible to certain degradation pathways, such as aspartimide formation if an aspartic acid residue is adjacent to the modified residue.[12] However, in some contexts, the modification can enhance stability and cellular uptake.[5] The increased basicity of homoarginine compared to lysine may influence peptide conformation and interactions with other molecules.

Visualizations

Experimental Workflow for Lysine Modification and Analysis

experimental_workflow Peptide Peptide Sample (with Lysine) Reaction Guanidinylation Reaction Peptide->Reaction Reagents O-Methylisourea Hemisulfate + Base Reagents->Reaction Modified_Peptide Modified Peptide (with Homoarginine) Reaction->Modified_Peptide Stop Stop Reaction (Acidification) Modified_Peptide->Stop Purification Purification / Desalting Stop->Purification Analysis Downstream Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: Workflow for peptide guanidinylation.

Logical Relationship of Reaction Parameters

reaction_parameters Parameters Reaction Parameters pH pH Parameters->pH Ratio O-MIU:Lysine Ratio Parameters->Ratio Time Incubation Time Parameters->Time Temp Temperature Parameters->Temp Outcome Reaction Outcome pH->Outcome Ratio->Outcome Time->Outcome Temp->Outcome

Caption: Key parameters influencing guanidinylation.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Guanidines using O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium (B1211019) cation, the protonated form of guanidine (B92328), is of significant interest in medicinal chemistry and drug development due to its ability to mimic the side chain of arginine. This positively charged group can participate in key biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors. Consequently, the incorporation of a guanidinium moiety can significantly enhance the binding affinity and biological activity of drug candidates. O-Methylisourea hemisulfate is a convenient and efficient electrophilic reagent for the synthesis of substituted guanidines from primary and secondary amines. This document provides detailed protocols and application notes for this transformation.

General Reaction Scheme

The synthesis of guanidines using this compound proceeds through the nucleophilic attack of an amine on the electrophilic carbon atom of the O-Methylisourea salt. This is followed by the elimination of methanol, yielding the corresponding guanidinium salt. The reaction is typically carried out in the presence of a base to neutralize the sulfate (B86663) salt and deprotonate the amine nucleophile.

G Amine R1R2NH (Amine) Product R1R2N-C(=NH)-NH2 · H2SO4 (Guanidinium sulfate) Amine->Product Reagent H3CO-C(=NH)-NH2 · ½H2SO4 (this compound) Reagent->Product Base Base Base->Product Facilitates reaction Methanol CH3OH (Methanol) Product->Methanol Byproduct

Caption: General reaction scheme for guanidine synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various guanidines using O-Methylisourea salts. The data has been compiled from various literature sources.

Amine SubstrateProductReaction ConditionsYield (%)Reference
PiperidinePiperidine-1-carboximidamideReflux, neat, then NaOH workup84[1]
Poly-L-lysinePoly-L-homoarginine1:1 (v/v) saturated Na2CO3 and ddH2O, RT, 72h>99
Generic Primary/Secondary AminesSubstituted GuanidinesN/AGenerally good to excellent[2]

Note: A comprehensive, systematic study comparing a wide range of simple primary and secondary amines under identical conditions was not found in the surveyed literature. The yields are highly dependent on the substrate and specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Guanidinylation of Amines

This protocol provides a general method for the synthesis of substituted guanidines from primary or secondary amines using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., ethanol, methanol, DMF, or water)

  • Base (e.g., triethylamine, sodium carbonate, or sodium hydroxide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add the amine (1.0 eq.) and the chosen solvent.

  • Add the base (1.0-2.0 eq.) to the solution and stir until it is fully dissolved.

  • Add this compound (0.5-1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the amine. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to several days.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Piperidine-1-carboximidamide

This protocol details the synthesis of a cyclic guanidine from a secondary amine.[1]

Materials:

  • O-Methylisourea sulfate (1.0 eq.)

  • Piperidine (2.0 eq.)

  • Sodium hydroxide (B78521)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • In a round-bottom flask, combine O-Methylisourea sulfate and piperidine.

  • Heat the mixture to reflux. Methanol formed during the reaction is removed by distillation.

  • The product, 1-Piperidine-carboxamidinium sulfate, precipitates and is collected in nearly quantitative yield.

  • To obtain the free guanidine, dissolve the sulfate salt in water.

  • Add a solution of sodium hydroxide dropwise under ice cooling.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous phase with diethyl ether.

  • Dry the combined organic phases over sodium sulfate, filter, and evaporate the solvent to yield the final product as a colorless solid (84% yield).[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of guanidines using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Dissolve Amine and Base in Solvent B Add O-Methylisourea hemisulfate A->B C Stir at RT or Reflux B->C D Monitor by TLC/LC-MS C->D E Cool and Concentrate D->E F Extract with Organic Solvent (if necessary) E->F G Dry and Evaporate F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for guanidine synthesis.

Conclusion

The synthesis of guanidines from primary and secondary amines using this compound is a robust and versatile method. The reaction conditions can be adapted to a wide range of substrates, and the yields are generally high. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the efficient synthesis of guanidine-containing molecules.

References

Application Notes and Protocols for Amine Guanylation using O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group is a key structural motif in a vast array of biologically active molecules, including the amino acid arginine. Its ability to form strong, bidentate hydrogen bonds and exist in a protonated state over a wide physiological pH range makes it crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, the introduction of a guanidinyl group, a process known as guanylation, is a vital synthetic transformation in drug discovery and development. O-Methylisourea hemisulfate is a convenient and effective reagent for the guanylation of primary and secondary amines, offering a straightforward route to synthesize substituted guanidines.

These application notes provide a comprehensive overview of the reaction conditions for amine guanylation using this compound, detailed experimental protocols for various amine substrates, and insights into the significance of the resulting guanidinium compounds in biological systems.

Reaction Principle

The guanylation of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the O-methylisourea. The reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. The reaction releases methanol (B129727) and sulfate (B86663) salts as byproducts. The general reaction scheme is depicted below:

General Reaction Scheme for Amine Guanylation

Figure 1. General reaction scheme for the guanylation of a primary amine with this compound.

Key Reaction Parameters

Successful guanylation with this compound is dependent on several critical parameters:

  • pH: The reaction is highly pH-dependent. A basic environment (typically pH 9-11) is necessary to ensure the amine substrate is in its free, unprotonated form, which is the active nucleophile.[1][2] The choice of base is crucial and can range from inorganic bases like sodium carbonate and sodium hydroxide (B78521) to organic bases like triethylamine.

  • Temperature: The reaction can often be performed at room temperature, although gentle heating may be required for less reactive amines.[3]

  • Solvent: The choice of solvent depends on the solubility of the amine substrate and the base. Aqueous solutions or mixtures of water with organic solvents are commonly employed.

  • Stoichiometry: An excess of the guanylating reagent is often used to drive the reaction to completion. The optimal molar ratio of this compound to the amine can vary depending on the substrate.[1][2]

  • Reaction Time: Reaction times can range from a few hours to several days, depending on the reactivity of the amine and the reaction conditions.[3]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the guanylation of various amine substrates with O-Methylisourea salts. Please note that yields are highly substrate-dependent and optimization may be required for specific applications.

Amine SubstrateAmine TypeBaseSolventTemperatureTimeYield (%)Reference
Lysine-containing copolymerPrimary AliphaticSaturated Na₂CO₃WaterRoom Temp.72 h>99% (conversion)[3]
L-LysinePrimary AliphaticpH adjusted (8.6-11.0)WaterNot Specified3 daysVariable[1][2]
Sarcosine (to form Creatine)Secondary AliphaticpH 11 (NaOH)WaterNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Procedure for the Guanylation of a Primary Aliphatic Amine (e.g., in a peptide or polymer)[3]

This protocol is adapted from the guanylation of a lysine-containing copolymer and is a good starting point for water-soluble primary amines.

Materials:

  • Amine-containing substrate (e.g., peptide, polymer)

  • This compound

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Dialysis tubing (if applicable)

  • Lyophilizer (if applicable)

Procedure:

  • Dissolve the amine-containing substrate in a 1:1 (v/v) mixture of saturated sodium carbonate solution and deionized water.

  • In a separate container, dissolve a 10-fold molar excess of this compound in a 1:1 (v/v) mixture of saturated sodium carbonate solution and deionized water.

  • Combine the two solutions in a round-bottom flask equipped with a stir bar.

  • Seal the flask and stir the reaction mixture at room temperature for 72 hours.

  • Upon completion, purify the product. For macromolecules, this can be achieved by dialysis against deionized water for 72 hours, changing the water every 18-24 hours.

  • The purified product can be isolated by lyophilization.

  • Confirm the conversion of the primary amine to the guanidinium group using appropriate analytical techniques (e.g., NMR, mass spectrometry, or amino acid analysis).

Protocol 2: Guanylation of an Amino Acid (e.g., Lysine)[1][2]

This protocol is based on studies of the guanidination of L-lysine and highlights the importance of pH control.

Materials:

  • Amino acid (e.g., L-Lysine)

  • This compound

  • Buffer solutions of varying pH (e.g., pH 8.6 to 11.0)

  • Analytical equipment for quantification (e.g., HPLC, amino acid analyzer)

Procedure:

  • Prepare a series of reactions with the amino acid dissolved in buffers of different pH values (ranging from 8.6 to 11.0).

  • To each reaction, add this compound. The molar ratio of the guanylating agent to the amino acid can be varied (e.g., 10:1 or higher) to optimize the reaction.

  • Allow the reactions to proceed at a controlled temperature (e.g., room temperature) for a set period (e.g., 3 days).

  • At the end of the reaction period, quench the reaction (e.g., by acidification).

  • Analyze the reaction mixtures to determine the extent of conversion of the amino acid to its guanidinated derivative (e.g., lysine (B10760008) to homoarginine) and identify the optimal pH and stoichiometry for the specific amino acid.

Mandatory Visualizations

G Experimental Workflow for Amine Guanylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Amine Amine Substrate ReactionMix Reaction Mixture (pH 9-11) Amine->ReactionMix Reagent O-Methylisourea Hemisulfate Reagent->ReactionMix Base Base (e.g., Na2CO3) Base->ReactionMix Purification Purification (e.g., Dialysis, Chromatography) ReactionMix->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis Product Guanidinated Product Analysis->Product

Caption: A flowchart illustrating the general experimental workflow for the guanylation of amines using this compound.

G Significance of Guanidinium Group in Drug-Receptor Interaction cluster_drug Drug Molecule cluster_receptor Receptor Binding Site Guanidinium Guanidinium Group (Positively Charged) Carboxylate Carboxylate Group (e.g., from Asp, Glu) (Negatively Charged) Guanidinium->Carboxylate Ionic Interaction (Salt Bridge) Phosphate Phosphate Group (Negatively Charged) Guanidinium->Phosphate Hydrogen Bonding

Caption: A diagram illustrating the key interactions of a guanidinium group in a drug molecule with a biological receptor.

Conclusion

This compound is a valuable reagent for the synthesis of guanidino compounds from primary and secondary amines. The reaction is straightforward but requires careful control of pH to achieve high yields. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize guanylation reactions for their specific needs. The ability to introduce the guanidinium group is a powerful tool in medicinal chemistry and drug development, enabling the modulation of molecular interactions and the enhancement of biological activity.

References

Application Notes and Protocols: O-Methylisourea Hemisulfate in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea hemisulfate is a chemical reagent widely employed in proteomics research for the specific modification of proteins, a process known as guanidination. This application note provides detailed insights into the use of this compound, its mechanism of action, key applications in mass spectrometry-based proteomics, and comprehensive experimental protocols. The primary application of this reagent is the conversion of lysine (B10760008) residues to homoarginine, which significantly enhances peptide detection and protein identification.[1][2][3] This modification is particularly valuable in bottom-up proteomics workflows.

Principle of Guanidination

Guanidination with this compound targets the primary ε-amino group of lysine residues and, to a lesser extent, the N-terminal α-amino group of peptides and proteins.[2][4] The reaction, carried out under alkaline conditions (pH > 10.5), converts lysine into homoarginine, an analog of arginine.[5] This conversion has several benefits for mass spectrometry analysis:

  • Increased Basicity: Homoarginine is more basic than lysine, leading to preferential ionization and improved signal intensity in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS.[4]

  • Enhanced Peptide Detection: The increased ionization efficiency results in the detection of a greater number of lysine-containing peptides, which might otherwise be suppressed or undetected.[3][5] This leads to higher protein sequence coverage and more confident protein identifications.

  • Predictable Mass Shift: The guanidination reaction results in a consistent and predictable monoisotopic mass increase of 42.0218 Da for each modified lysine residue.[4] This known mass shift is readily incorporated into database search algorithms for peptide and protein identification.

  • Improved Fragmentation: The presence of a C-terminal homoarginine residue can lead to more predictable fragmentation patterns (y-ions) in tandem mass spectrometry (MS/MS), aiding in peptide sequencing.[6]

Applications in Proteomics

The primary application of this compound in proteomics is to improve the outcomes of mass spectrometry-based protein identification and characterization.

  • Peptide Mass Fingerprinting (PMF): In PMF analyses using MALDI-TOF MS, guanidination significantly increases the number of detected peptides from a protein digest, leading to more robust and reliable protein identification.[3][4]

  • Shotgun Proteomics (LC-MS/MS): In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, the enhanced ionization of lysine-terminated peptides after guanidination can improve their detection and fragmentation, contributing to more comprehensive proteome analysis.[6]

  • Quantitative Proteomics: While not its primary use, this compound can be used in stable isotope labeling strategies for relative protein quantification.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of this compound in proteomics.

ParameterValueReference
Monoisotopic Mass Shift 42.0218 Da[4]
Peptide Detection Increase 5 to 15-fold increase in detection of lysine-containing peptides.[5]
Peptide Signal Increase Over 10-fold increase relative to conventional guanidination without desalting.[5]
Selectivity for Lysine As high as 96.8% for the lysine side chain.[6]
Increase in Identified Peptides with C-terminal Lysine From 51.7% to 57.3%[6]

Experimental Protocols

Two detailed protocols for the guanidination of peptides using this compound are provided below. The first is a standard protocol, and the second describes the preparation and use of O-Methylisourea-freebase for improved results by eliminating interfering salts.

Protocol 1: Standard Guanidination of Tryptic Peptides

This protocol is adapted from methods for guanidination of tryptic peptides for MALDI-TOF MS analysis.[1][5]

Materials:

  • Dried peptide sample (from in-gel or in-solution protein digestion)

  • This compound

  • Deionized water

  • Acetonitrile (ACN)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 14.8 N

  • Microcentrifuge tubes

  • Sonicator

  • Thermomixer or heating block

  • SpeedVac concentrator

Reagent Preparation:

  • Guanidination Reagent (1.0 M O-Methylisourea in 40% ACN, 3.5 M NH₄OH, pH 11):

    • Dissolve 50 mg of this compound in 119.3 µL of deionized water.[5]

    • Add 163.2 µL of acetonitrile.[5]

    • Add 96.5 µL of 14.8 N ammonium hydroxide.[5]

    • Mix well. This solution is stable for at least 2 weeks at room temperature.[4]

Procedure:

  • Resuspend the dried peptide sample in 5 µL of the Guanidination Reagent.

  • Sonicate the sample for 5 minutes to ensure complete dissolution of the peptides.[1][5]

  • Incubate the reaction mixture at 65°C for 20 minutes.[1][5]

  • After incubation, dry the sample completely using a SpeedVac concentrator (approximately 5 minutes).[1][5]

  • The guanidinated peptide sample is now ready for reconstitution in a suitable solvent for mass spectrometry analysis (e.g., 0.1% TFA for LC-MS/MS or a MALDI matrix solution).

Protocol 2: Guanidination using O-Methylisourea-Freebase (for salt removal)

This protocol improves upon the standard method by removing interfering salts prior to guanidination, which is particularly beneficial for MALDI-TOF MS analysis.[5]

Materials:

  • This compound

  • Barium hydroxide octahydrate

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

O-Methylisourea-Freebase Preparation:

  • In a microcentrifuge tube, dissolve this compound and barium hydroxide octahydrate in deionized water at a 1:1 molar ratio.

  • Vortex the solution thoroughly. A precipitate of barium sulfate (B86663) will form.

  • Centrifuge the mixture to pellet the precipitate.

  • Carefully collect the supernatant containing the O-Methylisourea-freebase. This solution is used for the guanidination reaction.

Guanidination Procedure:

  • Dissolve the dried peptide sample in 5 µL of the prepared O-Methylisourea-freebase solution.

  • Sonicate for 5 minutes to ensure the sample is fully dissolved.[5]

  • Incubate the reaction at 65°C for 20 minutes.[5]

  • Dry the sample using a SpeedVac concentrator for approximately 5 minutes.[5]

  • The sample is now ready for mass spectrometry analysis without the need for a separate desalting step.

Visualizations

Chemical Reaction of Lysine Guanidination

G cluster_0 Lysine Lysine Residue Homoarginine Homoarginine Residue Lysine->Homoarginine + O-Methylisourea (pH > 10.5) OMIU O-Methylisourea Methanol Methanol Homoarginine->Methanol +

Caption: Chemical conversion of a lysine residue to a homoarginine residue.

Experimental Workflow for Guanidination in Proteomics

G ProteinSample Protein Sample Digestion Tryptic Digestion ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture Guanidination Guanidination with This compound PeptideMixture->Guanidination ModifiedPeptides Guanidinated Peptides Guanidination->ModifiedPeptides MS_Analysis Mass Spectrometry (MALDI-MS or LC-MS/MS) ModifiedPeptides->MS_Analysis DataAnalysis Database Search & Protein Identification MS_Analysis->DataAnalysis

Caption: General experimental workflow for protein identification using guanidination.

Logical Flow of Improved Protein Identification via Guanidination

G LysinePeptide Lysine-containing Peptide Guanidination Guanidination LysinePeptide->Guanidination HomoargininePeptide Homoarginine-containing Peptide Guanidination->HomoargininePeptide IncreasedBasicity Increased Basicity HomoargininePeptide->IncreasedBasicity ImprovedIonization Improved Ionization Efficiency IncreasedBasicity->ImprovedIonization EnhancedSignal Enhanced MS Signal ImprovedIonization->EnhancedSignal BetterDetection Increased Peptide Detections EnhancedSignal->BetterDetection HigherCoverage Higher Protein Sequence Coverage BetterDetection->HigherCoverage ConfidentID More Confident Protein Identification HigherCoverage->ConfidentID

Caption: How guanidination leads to more confident protein identification.

Troubleshooting and Considerations

  • Incomplete Guanidination: If incomplete modification is observed, ensure the pH of the reaction is sufficiently alkaline (pH 11 is optimal).[5] Reaction time and temperature can also be optimized.

  • Side Reactions: While O-Methylisourea is highly specific for primary amines, some modification of N-terminal amines, particularly at glycine (B1666218) residues, can occur.[4] Optimized reaction conditions help to minimize this. A study has also reported an unexpected +57 Da side product under certain buffer conditions (sodium buffer), highlighting the importance of using recommended buffer systems like ammonium hydroxide.[8]

  • Sample Purity: For MALDI-MS analysis, the presence of salts can significantly suppress the signal. The use of the O-Methylisourea-freebase protocol is recommended to mitigate this issue.[5] Alternatively, a post-guanidination desalting step using C18 cleanup columns can be performed.

Conclusion

This compound is a valuable reagent in the proteomics toolkit. The guanidination of lysine residues to homoarginine is a straightforward and effective method to enhance the detection of lysine-containing peptides in mass spectrometry. This leads to increased protein sequence coverage and more confident protein identifications. By following the detailed protocols and considering the potential variables, researchers can successfully implement this technique to improve the quality and depth of their proteomics data.

References

Application Notes and Protocols: On-Resin Guanidinylation using O-Methylisourea Hemisulfate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2] A key aspect of SPPS is the use of protecting groups for the amino acid side chains to prevent unwanted side reactions during peptide elongation.[3] The guanidinium (B1211019) group of arginine, for instance, is strongly basic and requires protection to avoid such reactions.[4] O-Methylisourea hemisulfate is a valuable reagent for the guanidinylation of primary amines, converting them into guanidinium functionalities. This process is particularly useful for modifying the side chain of amino acids like ornithine or lysine (B10760008) to produce arginine or homoarginine residues, respectively, directly on the solid support.[5][6] This modification can be critical for the biological activity of synthetic peptides.[4]

These application notes provide a detailed protocol for the on-resin guanidinylation of primary amines using this compound, compatible with standard Fmoc-based SPPS.

Principle of the Reaction

The guanidinylation reaction with O-Methylisourea involves the nucleophilic attack of an unprotonated primary amine on the carbon atom of the O-Methylisourea. The reaction proceeds under basic conditions, which facilitate the deprotonation of the primary amine, making it a more potent nucleophile.[5] The reaction results in the formation of a guanidinium group and the release of methanol.

Experimental Protocols

Materials
  • Peptide-resin with a free primary amine (e.g., Ornithine side-chain)

  • This compound

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Standard SPPS resins (e.g., Rink Amide, Wang)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Protocol for On-Resin Guanidinylation of Ornithine

This protocol assumes the synthesis is proceeding with a standard Fmoc/tBu strategy.[1]

  • Resin Swelling: Swell the peptide-resin (containing the free ornithine side-chain amine) in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminal Fmoc group is present, deprotect it using 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Guanidinylation Reaction:

    • Prepare a 1 M solution of this compound in DMF.

    • Prepare a 2 M solution of DIEA in DMF.

    • In a reaction vessel, add the this compound solution (5-10 equivalents relative to the resin loading) to the resin.

    • Add the DIEA solution (10-20 equivalents) to the reaction vessel. The pH of the reaction mixture should be basic (pH ~10).

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Continuation of SPPS: The synthesis can then be continued with the coupling of the next Fmoc-amino acid.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail.

Quantitative Data

The efficiency of the on-resin guanidinylation reaction can be influenced by several factors including the steric hindrance around the primary amine, the reaction time, and the excess of reagents used.

ParameterConditionTypical Yield/EfficiencyNotes
Reagent Excess 5-10 eq. This compound>95%Higher excess may be required for sterically hindered amines.
Base 10-20 eq. DIEA-Ensures the reaction medium remains basic.
Reaction Time 12-24 hours>95%Longer reaction times may be necessary for complete conversion.
Temperature Room Temperature-Elevated temperatures are generally not required.

Side Reactions and Troubleshooting

While O-Methylisourea is relatively specific for primary amines, potential side reactions can occur.[6]

  • N-terminal Guanidinylation: If the N-terminal Fmoc group is removed prior to guanidinylation, the N-terminal α-amine can also be guanidinylated. To avoid this, it is recommended to perform the side-chain guanidinylation before the final N-terminal deprotection.

  • Incomplete Reaction: A positive Kaiser test after the reaction indicates incomplete guanidinylation. This can be addressed by repeating the guanidinylation step with fresh reagents or increasing the reaction time.

  • Side-chain protecting group issues: The choice of protecting groups for other amino acids, particularly arginine, is crucial to avoid side reactions during the overall synthesis and cleavage.[4][7] For instance, sulfonyl-based protecting groups on arginine can lead to sulfonation of other residues during cleavage.[8]

Diagrams

SPPS_Workflow Start Start with Peptide-Resin (Free Ornithine Side-Chain) Swell Swell Resin in DMF Start->Swell Deprotect N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Guanidinylation Guanidinylation: - this compound - DIEA in DMF - RT, 12-24h Wash1->Guanidinylation Monitor Monitor Reaction (Kaiser Test) Guanidinylation->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Continue_SPPS Continue SPPS Cycles (Coupling, Deprotection) Wash2->Continue_SPPS Cleavage Final Cleavage and Deprotection (TFA Cocktail) Continue_SPPS->Cleavage End Purified Guanidinylated Peptide Cleavage->End

Caption: Workflow for on-resin guanidinylation in SPPS.

Guanidinylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Resin_Orn Resin-Peptide-Orn(NH2) Resin_Arg Resin-Peptide-Arg Resin_Orn->Resin_Arg Guanidinylation OMI O-Methylisourea OMI->Resin_Arg Base DIEA (Base) Solvent DMF (Solvent) Methanol Methanol

Caption: Chemical transformation during guanidinylation.

Conclusion

The use of this compound for on-resin guanidinylation is an effective method for introducing arginine or homoarginine residues into synthetic peptides. This protocol provides a reliable framework for performing this modification within a standard Fmoc-based SPPS workflow. Careful monitoring and consideration of potential side reactions are essential for achieving high purity and yield of the desired guanidinylated peptide.

References

Application Notes and Protocols for the Derivatization of Primary Amines with O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary amines to guanidines, a process known as guanidinylation, is a significant chemical transformation in the fields of medicinal chemistry, proteomics, and drug development. The guanidinium (B1211019) group, a key feature of the amino acid arginine, is protonated at physiological pH. This positive charge enables it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. Consequently, the introduction of a guanidinium moiety can enhance the binding affinity and biological activity of therapeutic candidates.

O-Methylisourea hemisulfate is a commonly employed reagent for the guanidinylation of primary amines. It offers a straightforward method for converting primary amino groups into the corresponding guanidinium functional group. This document provides detailed application notes and experimental protocols for the derivatization of primary amines using this compound.

Principle of the Reaction

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon atom of O-Methylisourea. The reaction is typically carried out under basic conditions to deprotonate the primary amine, thereby increasing its nucleophilicity. The methoxy (B1213986) group of O-Methylisourea acts as a leaving group, leading to the formation of the substituted guanidine.

A general reaction scheme is presented below:

G R_NH2 R-NH₂ plus1 + OMI O-Methylisourea arrow1 Intermediate [Intermediate] arrow2 Guanidine R-NH-C(=NH)-NH₂ plus2 + Methanol CH₃OH

Caption: General reaction scheme for the guanidinylation of a primary amine.

Applications in Research and Development

The derivatization of primary amines with this compound has several important applications:

  • Drug Discovery and Medicinal Chemistry: The introduction of a guanidinium group can be a key strategy in lead optimization. By modifying a primary amine in a drug candidate, researchers can potentially improve its target binding, cell permeability, and overall pharmacokinetic profile.

  • Proteomics and Peptide Chemistry: In proteomics research, the guanidinylation of lysine (B10760008) residues in peptides is a common practice. This modification converts the ε-amino group of lysine into a homoarginine residue. This is particularly useful in mass spectrometry-based proteomics as it can improve peptide ionization and fragmentation, aiding in protein identification and quantification.

  • Biochemical Synthesis: O-Methylisourea is an important intermediate in the synthesis of various biologically active compounds, including antineoplastic agents.

Quantitative Data Summary

The efficiency of the guanidinylation reaction with O-Methylisourea can be influenced by factors such as the nature of the primary amine (aliphatic vs. aromatic, sterically hindered), pH, reaction time, and temperature. The following table summarizes available quantitative data.

Primary Amine SubstrateReagentReaction ConditionsYield/ConversionReference(s)
Poly(HPMA--co--oligolysine)O-MethylisoureaSaturated Na₂CO₃/H₂O (1:1), Room Temperature, 72 h>99% conversion[1]
L-Lysine (ε-amino group)O-MethylisoureapH 10.6, 37°C, 24 hHigh conversion[2]

Note: The provided data is based on the guanidinylation of a polymer and a specific amino acid. Reaction conditions and yields will likely vary for other primary amines, and optimization may be required.

Experimental Protocols

The following are generalized protocols for the derivatization of primary amines using this compound. It is crucial to note that optimization of reaction conditions (e.g., pH, temperature, reaction time, and purification method) may be necessary for specific substrates.

Protocol 1: Guanidinylation of a General Primary Amine

This protocol is a general starting point for the guanidinylation of a small molecule primary amine.

Materials:

  • Primary amine

  • This compound

  • Saturated sodium carbonate (Na₂CO₃) solution or other suitable base (e.g., triethylamine, NaOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent system. For many applications, a mixture of water and an organic co-solvent may be used.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Slowly add a base (e.g., saturated Na₂CO₃ solution) to adjust the pH of the reaction mixture to approximately 10-11. The use of a pH meter is recommended for accurate control.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-72 hours. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion of the reaction, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if necessary.

  • If an organic solvent was used, remove it under reduced pressure. If the reaction was performed in an aqueous solution, proceed to extraction.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method such as column chromatography on silica (B1680970) gel or recrystallization to yield the pure guanidinylated product.

Protocol 2: Guanidinylation of Peptides for Mass Spectrometry Analysis

This protocol is specifically for the derivatization of lysine residues in peptides to homoarginine for proteomic applications.

Materials:

  • Lyophilized peptide sample

  • Guanidinylation buffer (e.g., 0.5 M Tris-HCl, pH 10.5)

  • This compound solution (freshly prepared in guanidinylation buffer, e.g., 1 M)

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment, if necessary)

  • Formic acid (to stop the reaction)

  • C18 desalting spin columns or equivalent

  • Microcentrifuge tubes

Procedure:

  • Dissolve the lyophilized peptide sample in the guanidinylation buffer to a desired concentration (e.g., 1 mg/mL).

  • Add the freshly prepared this compound solution to the peptide solution. A final concentration of 0.5 M O-Methylisourea is often effective.

  • Verify and, if necessary, adjust the pH of the reaction mixture to 10.5-11 with ammonium hydroxide.

  • Incubate the reaction mixture at a controlled temperature, typically between 37 °C and 65 °C, for 20-60 minutes. The optimal time and temperature should be determined empirically.

  • Stop the reaction by acidifying the mixture with formic acid to a final concentration of 0.1-1%.

  • Desalt the derivatized peptide sample using a C18 desalting spin column according to the manufacturer's protocol to remove excess reagent and salts.

  • The desalted, guanidinylated peptide sample is now ready for analysis by mass spectrometry.

Visualizations

Signaling Pathway of Guanidinylation

reaction_pathway amine Primary Amine (R-NH₂) deprotonated_amine Deprotonated Amine (R-NH⁻) amine->deprotonated_amine Deprotonation base Base (e.g., OH⁻) intermediate Tetrahedral Intermediate deprotonated_amine->intermediate Nucleophilic Attack omi O-Methylisourea omi->intermediate guanidine Substituted Guanidine intermediate->guanidine Elimination of Methanol methanol Methanol (CH₃OH)

Caption: Reaction mechanism of primary amine guanidinylation.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Primary Amine in Solvent start->dissolve add_omi Add O-Methylisourea Hemisulfate dissolve->add_omi adjust_ph Adjust pH to 10-11 with Base add_omi->adjust_ph react React at RT or with Heating (24-72h) adjust_ph->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Reaction Work-up (Neutralization, Extraction) monitor->workup Complete purify Purify Crude Product (Chromatography/Recrystallization) workup->purify product Pure Guanidinylated Product purify->product

Caption: General experimental workflow for guanidinylation.

References

Troubleshooting & Optimization

Technical Support Center: O-Methylisourea Hemisulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield of O-Methylisourea hemisulfate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing O-Methylisourea salts?

A1: The most common methods are the urea (B33335) method and the cyanamide (B42294) method.[1] The urea method involves the reaction of dimethyl sulfate (B86663) with urea.[1] The cyanamide method utilizes cyanamide, methanol (B129727), and sulfuric acid.[2]

Q2: What is the expected yield for this compound synthesis?

A2: Yields can vary significantly depending on the method and reaction conditions. Conventional heating methods with urea and dimethyl sulfate report yields around 64%, while microwave-assisted methods can increase the yield to over 80%.[1][3] The cyanamide method can achieve yields of better than 90% for the intermediate O-methyl-isourea hydrogen sulfate.[2] Specific examples using a two-process reaction with urea and dimethyl sulfate have reported yields as high as 89.4%.[4]

Q3: How can I improve the purity of my product?

A3: Recrystallization is a common method for purification. For example, methanol can be used for recrystallization to obtain a high-purity product.[4] Additionally, controlling reaction temperature can reduce side reactions, leading to improved product purity.[1][3]

Q4: What are the advantages of using microwave synthesis?

A4: Microwave-assisted synthesis can promote the reaction at lower temperatures, which is difficult with conventional methods.[1][3] This significantly shortens the reaction time, improves reaction efficiency, and increases product purity and yield by reducing side reactions.[1][3]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Possible Cause Suggested Solution
Suboptimal Reaction Temperature High temperatures (70-120°C) in conventional methods can lead to increased side reactions and decreased yield.[1][3] For the urea method, consider a two-step temperature profile: an initial phase at 47-50°C followed by a period at 59-61°C.[1][3] For the cyanamide method, maintaining a low temperature between -10°C and 20°C is crucial.[2]
Incorrect Molar Ratio of Reactants The molar ratio of reactants is critical. For the urea method, a dimethyl sulfate to urea molar ratio of 0.9:1.0 to 1.0:1.0 is recommended, with urea added in stages.[1] In some protocols, an excess of urea (e.g., 0.5moL dimethyl sulfate to 0.75moL urea) has been shown to improve yield.[4]
Inefficient Reaction Method Conventional heating can be less efficient.[1][3] Consider using a microwave reactor to improve reaction speed and yield.[1][3]
Presence of Excess Water (Cyanamide Method) The presence of significant amounts of water can decompose cyanamide, leading to a reduced yield.[2] Ensure the use of technically anhydrous methanol and concentrated sulfuric acid.[2]

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Side Reactions High reaction temperatures are a common cause of side reactions.[1][3] Lowering the reaction temperature, for example by using a microwave-assisted method at 45-70°C, can minimize the formation of byproducts.[1][3]
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Reaction times can vary from a few hours with conventional heating to under an hour with microwave assistance.[1][3][4] Monitor the reaction until the system becomes clear, indicating the consumption of solid reactants.[1][3]
Ineffective Purification Perform recrystallization of the crude product. Methanol has been shown to be an effective solvent for recrystallization.[4]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for O-Methylisourea Salt Synthesis

MethodKey ReactantsTemperature (°C)Reaction TimeYield (%)Reference
Conventional (Urea)Dimethyl sulfate, Urea70-120Not Specified~64[1][3]
Microwave (Urea)Dimethyl sulfate, Urea47-50 then 59-61~1.5 hours>80[1][3]
Two-Process (Urea)Dimethyl sulfate, Urea, Sulfuric Acid604 hours89.4[4]
Two-Process (Urea)Dimethyl sulfate, Urea, Sulfuric Acid804 hours88[4]
CyanamideCyanamide, Methanol, Sulfuric Acid-10 to 2030 mins - 4 hours>90 (for hydrogen sulfate intermediate)[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of O-Methylisourea Methyl Sulfate (Urea Method)

  • To a 500 mL three-necked reaction flask equipped with a stirrer and placed in a microwave reactor, add 126.0 g of dimethyl sulfate.

  • Set the microwave controller temperature to 47-50°C and begin stirring.

  • Add 30.5 g of urea to the flask.

  • Continue the reaction until the system becomes clear and no solids are visible.

  • Add another 30.5 g of urea and continue the reaction until the system is clear again.

  • Maintain the reaction for an additional 30 minutes.

  • Increase the microwave temperature to 59-61°C and stir for 1 hour to obtain the crude product.[1][3]

Protocol 2: Two-Process Synthesis of O-Methylisourea Sulfate (Urea Method)

  • In a three-necked flask, add 63g (0.5moL) of dimethyl sulfate and heat to 60°C.

  • At this temperature, add 45g (0.75moL) of urea, followed by 14.4g (0.8moL) of water and 25.5g (0.25moL) of concentrated sulfuric acid.

  • Maintain the reaction at this temperature for 4 hours.

  • Add 130g of water to the reaction mixture and cool to 20°C.

  • Add 37g (0.5moL) of calcium hydroxide (B78521) and keep the mixture at this temperature for 3 hours.

  • Filter the reaction mixture.

  • Add 50mL of methanol to the filtrate for recrystallization to obtain the final product.[4]

Protocol 3: Synthesis of O-Methyl-isourea Hydrogen Sulfate (Cyanamide Method)

  • Prepare a mixture of sulfuric acid and methanol in a weight ratio of 1:50 to 1:150.

  • Add crystalline cyanamide to the mixture while maintaining the temperature between -10°C and 20°C.

  • Hold the resulting composition at this temperature until the O-methyl-isourea hydrogen sulfate is formed. The reaction time is inversely related to the temperature, ranging from 30 minutes to 4 hours.[2]

  • The product can be recovered by precipitation from the concentrated reaction mixture.[2]

Visualizations

experimental_workflow_microwave Microwave-Assisted Synthesis Workflow A 1. Add Dimethyl Sulfate to Microwave Reactor B 2. Set Temperature (47-50°C) & Start Stirring A->B C 3. Add First Portion of Urea B->C D 4. React until Clear C->D E 5. Add Second Portion of Urea D->E F 6. React until Clear E->F G 7. Hold for 30 min F->G H 8. Increase Temperature (59-61°C) G->H I 9. Stir for 1 hour H->I J Crude O-Methylisourea Methyl Sulfate I->J

Caption: Workflow for microwave-assisted synthesis.

troubleshooting_low_yield Troubleshooting Low Reaction Yield Problem Low Yield Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Molar Ratio Problem->Cause2 Cause3 Inefficient Method Problem->Cause3 Cause4 Excess Water (Cyanamide Method) Problem->Cause4 Solution1 Optimize Temperature: - Urea Method: 47-61°C Profile - Cyanamide Method: -10 to 20°C Cause1->Solution1 Solution2 Adjust Molar Ratios: - Urea Method: 1:1 or with slight  excess of urea Cause2->Solution2 Solution3 Consider Microwave Assisted Synthesis Cause3->Solution3 Solution4 Use Anhydrous Reagents Cause4->Solution4

Caption: Logic diagram for troubleshooting low yield.

References

common side reactions with O-Methylisourea hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylisourea hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting common side reactions encountered during guanidinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is predominantly used as a guanidinylating agent. Its primary function is to convert primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins and peptides, into homoarginine residues.[1] This modification is often employed in proteomics to improve mass spectrometry analysis and for quantitative studies of reactive lysine.[1][2]

Q2: What are the most common side reactions observed with this compound?

The most frequently encountered side reactions include:

  • Incomplete guanidinylation: The target amine fails to be fully converted to the corresponding guanidine.[2][3]

  • Reaction with α-amino groups: O-Methylisourea can react with the N-terminal α-amino group of peptides or the α-amino group of free amino acids, leading to undesired modifications.[4][5][6][7]

  • Modification of other nucleophilic side chains: Under certain conditions, side reactions with other nucleophilic amino acid residues, such as cysteine (S-methylation) and potentially tyrosine, can occur.[8][9]

Q3: How does pH affect the guanidinylation reaction?

The pH of the reaction mixture is a critical parameter. The guanidinylation reaction requires the amino group to be in its unprotonated, nucleophilic state.[4][5] Therefore, the reaction is typically carried out at an alkaline pH, generally between 9 and 11.[4][5] However, the optimal pH can vary depending on the specific substrate, and excessively high pH may promote side reactions or degradation of the sample.[4][5][10]

Q4: Can this compound react with other functional groups besides amines?

While the primary targets are amino groups, there is evidence of reactivity with other nucleophiles. The most notable is the potential for S-methylation of cysteine residues.[9] Under forcing conditions or with related guanidinium (B1211019) reagents, modification of hydroxyl groups (e.g., tyrosine) has also been observed.[8]

Troubleshooting Guides

Issue 1: Incomplete Guanidinylation

Symptoms:

  • Low yield of the desired guanidinylated product.

  • Presence of starting material (unmodified amine) in the final reaction mixture, confirmed by techniques like LC-MS.

  • Complex mass spectra with signals corresponding to both the starting material and the product.[3]

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal pH Ensure the reaction pH is within the optimal range for your substrate (typically 9-11). The amino group must be deprotonated to be sufficiently nucleophilic.[4][5] Perform small-scale pH scouting experiments to determine the optimal condition for your specific molecule.
Insufficient Reagent Increase the molar excess of this compound. A 10-fold or higher molar excess relative to the amino group is often used.[4][5]
Inadequate Reaction Time or Temperature Prolong the reaction time (reactions can run from hours to several days) or gently increase the temperature (e.g., from room temperature to 40°C).[1] Monitor the reaction progress over time to determine the point of maximum conversion.
Poor Reagent Quality Use a fresh, high-purity batch of this compound. The reagent can degrade over time.
Issue 2: Non-specific Modification at α-Amino Groups

Symptoms:

  • Mass spectrometry data shows a mass addition corresponding to guanidinylation at the N-terminus of a peptide.

  • In the case of free lysine, a double-derivatized product is observed.[4][5]

  • Underestimation of reactive lysine content in samples containing a significant amount of free lysine.[6]

Possible Causes and Solutions:

CauseRecommended Solution
High Reagent Concentration While a sufficient excess of O-Methylisourea is needed, a very large excess can drive the reaction towards less reactive sites like the α-amino group.[4][5] Titrate the reagent concentration to find a balance between complete reaction at the target site and minimizing non-specific modification.
High pH Extremely high pH values can increase the nucleophilicity of the α-amino group, promoting the side reaction. Optimize the pH to favor modification of the more basic ε-amino group of lysine.[4][5]
Presence of Free Amino Acids If your sample contains a high concentration of free amino acids, consider a purification step prior to guanidinylation to remove them.
Issue 3: Suspected Side Reactions with Other Residues (e.g., Cysteine)

Symptoms:

  • Unexpected mass additions to the peptide or protein that do not correspond to guanidinylation of an amine.

  • Loss of free thiol content in the sample after the reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Reactive Cysteine If your protein or peptide contains cysteine residues that are not critical for its structure or function, consider capping the thiols with a reagent like iodoacetamide (B48618) prior to the guanidinylation reaction.
Reaction Conditions Favoring S-methylation If modification of cysteine is a persistent issue, explore alternative guanidinylating reagents that may have a lower propensity for reacting with thiols.

Experimental Protocols

General Protocol for Guanidinylation of a Peptide
  • Reagent Preparation: Prepare a fresh solution of this compound (e.g., 0.5 M) in a suitable buffer, such as sodium carbonate or borate (B1201080) buffer.

  • pH Adjustment: Adjust the pH of the O-Methylisourea solution to the desired value (typically between 10 and 11) using a concentrated base (e.g., NaOH).

  • Sample Preparation: Dissolve the peptide in the same buffer used for the reagent.

  • Reaction Initiation: Add the O-Methylisourea solution to the peptide solution to achieve the desired molar excess (e.g., 10-fold to 100-fold over the number of lysine residues).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 24 to 72 hours). Gentle agitation is recommended.

  • Reaction Quenching: The reaction can be stopped by acidification, for example, by adding formic acid or trifluoroacetic acid to a final concentration of 1-5%.

  • Desalting and Analysis: Remove excess reagent and buffer salts using a suitable method such as solid-phase extraction (e.g., C18 cartridge) or dialysis. Analyze the product by LC-MS or other appropriate techniques.

Visual Guides

Reaction Pathways

G Guanidinylation and Common Side Reactions cluster_main Main Reaction cluster_side Side Reactions Lysine Lysine (ε-NH2) Homoarginine Homoarginine Lysine->Homoarginine Guanidinylation OMIU O-Methylisourea OMIU->Lysine N_Terminus N-Terminus (α-NH2) Guanidyl_N_Terminus Guanidinylated N-Terminus N_Terminus->Guanidyl_N_Terminus α-Amino Guanidinylation Cysteine Cysteine (-SH) S_Methyl_Cysteine S-Methylcysteine Cysteine->S_Methyl_Cysteine S-Methylation OMIU_side O-Methylisourea OMIU_side->N_Terminus OMIU_side->Cysteine

Caption: Primary guanidinylation reaction and key side reactions.

Troubleshooting Workflow

G Troubleshooting Guanidinylation Reactions Start Reaction Outcome Unsatisfactory Check_Purity Check Reagent and Sample Purity Start->Check_Purity Incomplete Incomplete Reaction? Check_Purity->Incomplete Purity OK Side_Products Unexpected Side Products? Incomplete->Side_Products No Optimize_pH Optimize pH (9-11) Incomplete->Optimize_pH Yes Check_N_Term Check for N-Terminal Modification (LC-MS) Side_Products->Check_N_Term Yes Check_Cys Check for Cysteine Modification (LC-MS/MS) Side_Products->Check_Cys Yes Success Successful Guanidinylation Side_Products->Success No Increase_Reagent Increase OMIU Ratio Optimize_pH->Increase_Reagent Increase_Time_Temp Increase Reaction Time/Temp Increase_Reagent->Increase_Time_Temp Increase_Time_Temp->Success Check_N_Term->Optimize_pH Protect_Groups Consider Protecting Groups (e.g., for Cysteine) Check_Cys->Protect_Groups Protect_Groups->Success

Caption: A logical workflow for troubleshooting common issues.

References

O-Methylisourea hemisulfate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of O-Methylisourea hemisulfate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation from moisture and atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] For long-term storage, some suppliers recommend temperatures as low as -20°C, while others state room temperature is adequate.[4][5] It is crucial to refer to the supplier's specific recommendations.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1][6] Contact with these substances can lead to vigorous reactions and decomposition. Combustion of this compound can produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[1][7]

Q3: Is this compound stable in aqueous solutions?

A3: While this compound is soluble in water, its stability in aqueous solutions can be a concern. Isoureas, in general, are susceptible to hydrolysis, which is often dependent on the pH of the solution. The hydrolysis of related isothioureas has been shown to proceed via an SN1 mechanism.[6] It is advisable to prepare aqueous solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and for a limited time. The pH of the solution will likely influence the rate of hydrolysis.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of water, O-Methylisourea can hydrolyze to form methanol (B129727) and urea. This reaction can be influenced by pH.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. While specific decomposition products for this compound are not extensively documented, thermal decomposition of the related compound thiourea (B124793) results in products such as ammonia, hydrogen sulfide, isothiocyanic acid, and carbodiimides.[3] It is plausible that this compound decomposes to related fragments.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Low Reaction Yield in Guanidinylation Reactions

Problem: My guanidinylation reaction with this compound is resulting in a low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent has been stored properly in a tightly sealed container, away from moisture and heat. Consider purchasing a fresh batch if the current stock is old or has been improperly stored.
Hydrolysis of this compound in the reaction mixture If the reaction is run in an aqueous or protic solvent, prepare the solution of this compound immediately before use. Minimize the amount of water in the reaction mixture if possible by using anhydrous solvents.
Incorrect reaction pH The efficiency of guanidinylation can be pH-dependent. The amine substrate needs to be in its free base form to be nucleophilic. Ensure the reaction buffer or conditions maintain an optimal pH for the specific amine being modified.
Sub-optimal reaction temperature While heating can increase the reaction rate, it can also accelerate the degradation of this compound. Optimize the reaction temperature by running the reaction at a lower temperature for a longer period.
Presence of interfering substances Ensure all glassware is clean and dry. Purify all solvents and reagents to remove any potential contaminants that could interfere with the reaction.
Inconsistent Experimental Results

Problem: I am observing significant variability between my experiments using this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Hygroscopicity of this compound Due to its hygroscopic nature, the actual concentration of the reagent may vary if it has absorbed moisture. Always handle the solid in a dry environment (e.g., a glove box) and weigh it out quickly.
Batch-to-batch variability of the reagent If you have recently switched to a new bottle of this compound, there may be slight differences in purity. It is good practice to qualify a new batch of reagent before use in critical experiments.
Solution instability If you are using a stock solution of this compound, it may be degrading over time. Prepare fresh solutions for each experiment to ensure consistency.

Experimental Protocols

Protocol for Assessing the Purity of this compound by HPLC

This protocol provides a general framework for developing an HPLC method to determine the purity of this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A reverse-phase C18 column is a good starting point for method development.

2. Mobile Phase Preparation:

  • A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration.

  • Sample Solution: Prepare the sample to be tested at approximately the same concentration as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm).

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C).

5. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standard.

Note: This is a general guideline. The specific parameters of the HPLC method should be optimized for your particular instrument and column. Method validation should be performed to ensure accuracy, precision, linearity, and specificity.[8][9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis & Troubleshooting start Receive/Acquire This compound storage Store in a cool, dry place under inert atmosphere start->storage weigh Weigh reagent in a dry environment storage->weigh dissolve Dissolve immediately before use weigh->dissolve reaction Perform guanidinylation reaction at optimal pH and temperature dissolve->reaction analysis Analyze reaction products (e.g., by HPLC) reaction->analysis check_yield Check reaction yield analysis->check_yield decision Acceptable Yield? check_yield->decision troubleshoot Troubleshoot low yield or inconsistency troubleshoot->weigh Re-evaluate preparation and reaction conditions decision->troubleshoot No end Proceed to next step decision->end Yes

Caption: Experimental workflow for using this compound.

troubleshooting_logic cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_purity Purity & Contaminants start Low Guanidinylation Reaction Yield check_storage Verify proper storage (cool, dry, inert atm) start->check_storage check_hydrolysis Was the solution prepared fresh? start->check_hydrolysis check_solvents Are solvents anhydrous and pure? start->check_solvents check_age Is the reagent old? check_storage->check_age purchase_new Consider purchasing a fresh batch check_age->purchase_new Yes check_ph Is the reaction pH optimal for the amine substrate? check_hydrolysis->check_ph check_temp Is the temperature too high, causing degradation? check_ph->check_temp check_glassware Is glassware clean and dry? check_solvents->check_glassware

Caption: Troubleshooting decision tree for low reaction yield.

References

removing excess O-Methylisourea hemisulfate from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess O-Methylisourea hemisulfate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

A1: this compound is a salt, making it highly polar and very soluble in water (approximately 1000 g/L).[1] It is a solid at room temperature with a melting point in the range of 163-167 °C.[1][2] Its high water solubility is the primary property exploited for its removal from less polar organic product mixtures.

Q2: What are the most common methods for removing excess this compound?

A2: The most common methods for removing excess this compound leverage its high polarity and water solubility. These include:

  • Aqueous Extraction: Washing the reaction mixture with water or a basic aqueous solution to partition the salt into the aqueous phase.

  • Recrystallization: Selectively crystallizing the desired product from a solvent in which this compound is soluble.

  • Column Chromatography: Separating the desired product from the polar this compound using a suitable stationary and mobile phase.

Q3: How can I tell if all the this compound has been removed?

A3: The absence of this compound can be confirmed by several analytical techniques, including:

  • Thin Layer Chromatography (TLC): this compound is very polar and will likely remain at the baseline in many common organic solvent systems. The disappearance of this baseline spot indicates its removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic peaks of this compound (e.g., the O-methyl protons) will be absent in the 1H NMR spectrum of the purified product.

  • High-Performance Liquid Chromatography (HPLC): Analysis of the purified product should show the absence of the peak corresponding to this compound.

Troubleshooting Guide

Problem 1: My desired product is also water-soluble, making aqueous extraction difficult.

  • Solution 1: pH Adjustment. If your product's water solubility is pH-dependent (e.g., it contains acidic or basic functional groups), you may be able to adjust the pH of the aqueous wash to decrease its solubility while keeping the this compound dissolved. For example, if your product is a carboxylic acid, washing with a slightly acidic aqueous solution (e.g., dilute HCl) will keep it protonated and less water-soluble.

  • Solution 2: Salting Out. Adding a saturated solution of sodium chloride (brine) during the extraction can decrease the solubility of your organic product in the aqueous layer, pushing it into the organic phase.

  • Solution 3: Alternative Purification Methods. If aqueous extraction is not feasible, consider recrystallization from a suitable organic solvent or column chromatography.

Problem 2: An emulsion formed during the aqueous extraction.

  • Solution 1: Add Brine. The addition of a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Solution 2: Centrifugation. If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Solution 3: Filtration through Celite. Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Problem 3: The this compound co-precipitates with my product during recrystallization.

  • Solution 1: Choose a Different Solvent System. The solvent system should be chosen such that the desired product has a significant difference in solubility at high and low temperatures, while the this compound remains soluble even at low temperatures. You may need to screen several solvents or solvent mixtures.

  • Solution 2: Perform an Aqueous Wash First. Before attempting recrystallization, perform an aqueous workup to remove the majority of the this compound. This will reduce the likelihood of co-precipitation.

Problem 4: The this compound is streaking on my silica (B1680970) gel column.

  • Solution 1: Use a More Polar Mobile Phase. this compound is highly polar and may interact strongly with the silica gel. A more polar eluent system (e.g., containing methanol (B129727) or water) may be necessary to elute it from the column.

  • Solution 2: Consider Reverse-Phase Chromatography. For highly polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be more effective.

  • Solution 3: Aqueous Workup Prior to Chromatography. It is highly recommended to perform an aqueous extraction to remove the bulk of the this compound before loading the crude product onto a silica gel column.

Data Presentation

The following table summarizes the typical efficiency of different methods for removing this compound from a hypothetical reaction mixture where the desired product is soluble in ethyl acetate (B1210297).

Purification MethodInitial this compound (mg)Final this compound (mg)Removal Efficiency (%)
Single Aqueous Wash (Water)5005090
Triple Aqueous Wash (Water)500<5>99
Recrystallization (Ethanol/Hexane)5002595
Silica Gel Chromatography500<10>98

Note: These are representative values and actual efficiencies may vary depending on the specific reaction conditions and the properties of the desired product.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This protocol is suitable for reaction mixtures where the desired product has low solubility in water and is soluble in a water-immiscible organic solvent.

  • Quenching: If necessary, quench the reaction by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic).

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh deionized water two more times.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of this compound.

Protocol 2: Removal by Recrystallization

This protocol is suitable when the desired product is a solid and a solvent system can be identified where its solubility is high at elevated temperatures and low at room temperature, while this compound remains soluble.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent mixture.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved this compound.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Removal by Column Chromatography

This protocol is generally used after an initial aqueous workup to remove the bulk of the this compound.

  • Initial Workup: Perform an aqueous extraction as described in Protocol 1.

  • Column Packing: Pack a chromatography column with an appropriate stationary phase (e.g., silica gel) in a suitable non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar desired product should elute before the highly polar this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_aqueous_extraction start Reaction Mixture quench Quench Reaction (e.g., NaHCO3 soln) start->quench dilute Dilute with Organic Solvent quench->dilute extract Aqueous Extraction (in Separatory Funnel) dilute->extract separate Separate Layers extract->separate repeat_extract Repeat Extraction (2x with Water) separate->repeat_extract Organic Layer waste Aqueous Waste (contains O-Methylisourea hemisulfate) separate->waste Aqueous Layer brine_wash Wash with Brine repeat_extract->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for Aqueous Extraction.

troubleshooting_decision_tree start Problem: Excess This compound product_solubility Is the desired product water-soluble? start->product_solubility extraction Perform Aqueous Extraction product_solubility->extraction No recrystallization Attempt Recrystallization product_solubility->recrystallization Yes emulsion Emulsion forms? extraction->emulsion co_precipitation Co-precipitation? recrystallization->co_precipitation column Use Column Chromatography reverse_phase Consider Reverse-Phase or HILIC Chromatography column->reverse_phase Streaking on Silica emulsion->column No, but ineffective add_brine Add Brine emulsion->add_brine Yes co_precipitation->column No, but ineffective change_solvent Change Recrystallization Solvent co_precipitation->change_solvent Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: O-Methylisourea Hemisulfate Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the guanidinylation of protein lysine (B10760008) residues using O-Methylisourea (OMIU) hemisulfate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of modifying proteins with O-Methylisourea (OMIU)?

The primary purpose is to convert the primary ε-amino group of lysine residues into a guanidinium (B1211019) group, transforming the lysine residue into a homoarginine residue. This chemical modification, known as guanidination, is used for several applications in proteomics and protein chemistry.[1][2] It can increase the basicity of the residue, which may aid in certain types of mass spectrometry analysis by improving ionization efficiency and directing fragmentation patterns.[3] It is also a method used to quantify "reactive lysine" in food and feed science, as only lysine residues with a free ε-amino group will react.[1][2]

Q2: What is the basic chemical reaction?

O-Methylisourea reacts with a deprotonated primary amine (like the ε-amino group of lysine) to form a more basic homoarginine residue. The reaction is dependent on the pH of the solution, as the amino group must be in its unprotonated, nucleophilic form to react.[4][5]

cluster_reaction Chemical Guanidinylation of Lysine Lysine Protein-Lysine (-CH₂-CH₂-CH₂-CH₂-NH₂) ProtonatedAmine Protonated Amine (-NH₃⁺) Non-reactive Lysine->ProtonatedAmine Low pH (pH < pKa) DeprotonatedAmine Deprotonated Amine (-NH₂) Reactive Lysine->DeprotonatedAmine High pH (pH > pKa) OMIU O-Methylisourea Hemisulfate Homoarginine Protein-Homoarginine (-CH₂-CH₂-CH₂-CH₂-NH-C(=NH)NH₂) OMIU->Homoarginine DeprotonatedAmine->Homoarginine + Reaction

Caption: Reaction scheme for lysine guanidinylation.

Q3: Is the reaction specific only to the lysine side chain (ε-amino group)?

No, the reaction is not completely specific. O-Methylisourea can also react with the α-amino group of a protein's N-terminus or the α-amino group of free amino acids in the sample.[4][5][6] This lack of absolute specificity can lead to side products, such as doubly derivatized lysine, and is a primary cause of incomplete or inaccurate modification results.[7]

Troubleshooting Guide for Incomplete Modification

Q4: My conversion of lysine to homoarginine is very low. What are the most likely causes?

Low conversion efficiency is the most common issue. Several factors, often interacting, can be the cause.

  • Incorrect pH: The reaction is highly pH-dependent. The target amino group must be deprotonated to be reactive.[5] For the ε-amino group of lysine (pKa ~10.5), the pH should be alkaline. However, excessively high pH can promote side reactions.[2][4]

  • Insufficient Reagent: The molar ratio of OMIU to lysine residues is critical. A significant excess is typically required to drive the reaction forward.[4]

  • Inadequate Reaction Time: Guanidinylation is not an instantaneous reaction. It may require incubation for several days to approach completion.[1]

  • Protein Structure: Lysine residues buried within the protein's three-dimensional structure may be inaccessible to the reagent. Denaturing the protein may be necessary for complete modification, but this is not always desirable.

start Low Homoarginine Conversion check_ph Verify Reaction pH start->check_ph ph_ok Is pH optimal (e.g., 10.5-11.5)? check_ph->ph_ok adjust_ph Action: Adjust pH with NaOH/buffer. Re-run. ph_ok->adjust_ph No check_ratio Verify OMIU:Lysine Ratio ph_ok->check_ratio Yes ratio_ok Is molar excess sufficient (e.g., >100:1)? check_ratio->ratio_ok adjust_ratio Action: Increase OMIU concentration. Re-run. ratio_ok->adjust_ratio No check_time Review Incubation Time ratio_ok->check_time Yes time_ok Was time long enough (e.g., 3-7 days)? check_time->time_ok adjust_time Action: Increase incubation time. Re-run. time_ok->adjust_time No check_protein Consider Protein Accessibility time_ok->check_protein Yes denature Action: Consider adding a denaturant if native structure is not required. check_protein->denature

Caption: Troubleshooting flowchart for low conversion efficiency.

Q5: I see multiple products for lysine in my mass spectrometry analysis. Why?

This is likely due to the non-specific reaction of OMIU. If your sample contains free lysine or if the protein's N-terminus is a lysine, OMIU can react with both the α-amino and ε-amino groups, resulting in a "double derivatized" lysine.[5][6] This highlights that even under optimal conditions, achieving 100% specific conversion to homoarginine is challenging.[4]

Q6: How do I find the optimal pH for my specific protein?

The optimal pH can vary between proteins.[2][8] It is recommended to perform a pH titration experiment. Set up several small-scale reactions with your protein in buffers ranging from pH 9.0 to 11.5 and analyze the conversion efficiency for each. Studies have shown that for free lysine, a pH of around 10.6 is optimal, but this does not guarantee 100% conversion and may need to be adjusted for your specific protein substrate.[5]

Data Summary & Recommended Conditions

The optimal reaction conditions are a balance of pH, reagent ratio, and time. Complete conversion is rarely achieved, and optimization is often necessary.[5][8]

Table 1: Effect of pH and Reagent Ratio on Free Lysine Conversion

OMIU:Lysine RatioReaction pHIncubation TimeHomoarginine RecoveryUnreacted LysineReference
1000:18.63 daysLow (~30%)53%[4][5]
1000:19.03 days61%Low (~20%)[4][5]
10:110.63 days75%~10%[5]
1000:110.67 days~60%~5%[4][5]
Note: Data is adapted from studies on crystalline L-Lysine and may not directly translate to all proteins. "Non-recovered Lysine" accounts for side products.

Table 2: Recommended Starting Conditions for Guanidinylation

ParameterRecommended ValueNotes
Reagent O-Methylisourea hemisulfatePurity should be high.
Reagent Conc. 0.5 M - 0.6 MA common starting concentration.[1]
pH 10.5 - 11.5Adjust with NaOH. Highly critical parameter.[2]
OMIU:Lysine Ratio >100:1 (molar excess)A high excess drives the reaction.
Temperature 20-25°CReaction is typically performed at room temp.[4]
Incubation Time 3 - 7 daysVaries by protein; may require optimization.[1]
Agitation Gentle shakingEnsures homogenous mixing.[4]
Experimental Protocols

General Protocol for Protein Guanidinylation

This protocol provides a general workflow. It should be optimized for your specific protein and experimental goals.

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_cleanup Phase 3: Cleanup & Analysis p1 Dissolve Protein in Buffer (pH ~8.5) p2 Quantify Protein & Calculate Moles of Lysine p1->p2 p3 Prepare 0.6 M OMIU Working Solution p2->p3 r1 Add OMIU Solution to Protein (High Molar Excess) p3->r1 r2 Adjust Final pH to Target (e.g., 11.0) with NaOH r1->r2 r3 Incubate at 25°C with Shaking for 3-7 Days r2->r3 c1 Stop Reaction (e.g., pH neutralization) r3->c1 c2 Remove Excess Reagent (Dialysis or Desalting Column) c1->c2 c3 Analyze Conversion (Amino Acid Analysis, LC-MS) c2->c3

Caption: General experimental workflow for protein guanidinylation.

Methodology:

  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into a low-molarity buffer (e.g., 50 mM borate (B1201080) buffer) at a slightly basic pH (~8.5) to ensure solubility.

    • Accurately determine the protein concentration and calculate the total moles of lysine residues in the reaction volume.

  • Reagent Preparation:

    • Prepare a fresh 0.6 M solution of this compound in ultrapure water.[1][4]

    • This solution will be acidic. It will be used to add to the protein solution before final pH adjustment.

  • Guanidinylation Reaction:

    • In a suitable reaction vessel, add the OMIU solution to the protein sample to achieve the desired molar excess (e.g., 1000:1 ratio of OMIU to lysine).

    • Slowly and carefully, adjust the pH of the final mixture to the desired alkaline value (e.g., pH 11.0) using 1 M NaOH. Monitor the pH closely with a calibrated pH meter.

    • Seal the vessel and incubate at room temperature (25°C) with gentle agitation for 3 to 7 days.[1][4] The optimal time should be determined empirically.

  • Reaction Quenching and Sample Cleanup:

    • To stop the reaction, neutralize the pH by adding an acid (e.g., HCl).

    • Remove excess OMIU and reaction byproducts. This is typically achieved by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Analysis:

    • Confirm the extent of modification. The most common method is amino acid analysis after acid hydrolysis, which quantifies the amounts of remaining lysine and newly formed homoarginine.[4]

    • Alternatively, LC-MS or LC-MS/MS analysis of the intact or digested protein can be used to identify modified sites and check for side products.[5][9]

References

effect of pH on O-Methylisourea hemisulfate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of O-Methylisourea hemisulfate, with a specific focus on the effect of pH on its reactivity. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

This compound is predominantly used as a guanidinylating agent. Its primary application is in the conversion of primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins and peptides, into homoarginine residues.[1][2] This modification is often employed in proteomics to improve the detection of lysine-containing peptides in mass spectrometry analysis.[1]

Q2: How does pH affect the reactivity of this compound?

The reactivity of this compound is highly dependent on pH. The guanidinylation reaction requires an alkaline environment to proceed efficiently.[1] The unprotonated form of the primary amino group is the reactive species, and a high pH ensures that the amine is sufficiently deprotonated to act as a nucleophile and attack the O-Methylisourea.[2]

Q3: What is the optimal pH for guanidinylation reactions with this compound?

The optimal pH for the guanidinylation of primary amines using this compound is approximately 11.3.[1] The reaction can proceed at a minimum pH of 10.0, but with reduced efficiency.[1]

Q4: What happens if the pH is too low during the reaction?

If the pH is too low (below 10.0), the primary amine will be predominantly in its protonated form (R-NH3+). This protonated amine is not nucleophilic and will not react with this compound, leading to little or no guanidinylation of the target molecule.

Q5: Can this compound react with other functional groups?

Under the strongly basic conditions required for the guanidinylation of primary amines, this compound is generally selective for primary amines over other functional groups typically found in proteins and peptides. However, at a pH range of 8-10, the alpha-amino group of an amino acid, having a lower pKa, would be expected to be more reactive than an epsilon-amino group.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no guanidinylation yield Incorrect pH: The reaction mixture is not sufficiently alkaline.Ensure the final pH of the reaction mixture is between 10.5 and 11.3. Use a reliable pH meter to verify. Adjust the pH using a suitable base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[1]
Deprotonation of the amine: The target amine is not fully deprotonated.Confirm the pKa of your target amine. The reaction pH should be significantly higher than the pKa of the amine to ensure it is in its nucleophilic, unprotonated form.[2]
Reagent degradation: this compound may have degraded due to improper storage.Store this compound in a cool, dry place. Consider using a fresh batch of the reagent.
Poor reproducibility of results Inconsistent pH: Minor variations in pH between experiments can lead to significant differences in yield.Prepare a fresh buffer for each experiment and carefully monitor the pH throughout the reaction setup.
Salt interference: The sulfate (B86663) counter-ion and other salts can interfere with downstream analysis (e.g., mass spectrometry).Consider preparing the "freebase" form of O-Methylisourea to remove interfering salts. This can be achieved by reacting the hemisulfate salt with barium hydroxide.[1]
Side reactions or product degradation pH too high: Extremely high pH values may lead to the degradation of the target molecule or the product.While a high pH is necessary, avoid excessively high pH levels. The optimal range is typically between 10.5 and 11.3.[1]
Reaction time: Prolonged reaction times at high pH might cause degradation.Optimize the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal time for product formation without significant degradation.

Quantitative Data on pH Effect

The efficiency of the guanidinylation reaction is directly correlated with the pH of the reaction medium. Below is a summary of the expected reactivity at different pH values based on available literature.

pH RangeReactivity of Primary AmineExpected Outcome
< 9.0Very LowLittle to no guanidinylation. The primary amine is mostly protonated and non-nucleophilic.
9.0 - 10.0Low to ModerateThe reaction begins to proceed as a fraction of the amine is deprotonated. Yields are generally low.
10.5 - 11.5High (Optimal)Efficient guanidinylation. A significant portion of the primary amine is deprotonated and reactive.[1]
> 11.5High, but risk of degradationThe reaction is efficient, but the highly alkaline conditions may lead to the degradation of sensitive substrates or products.

Experimental Protocols

Protocol 1: General Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary amine using this compound.

Materials:

  • This compound

  • Substrate containing a primary amine

  • Ammonium hydroxide (14.8 N) or Sodium hydroxide (e.g., 1 M)

  • Water (deionized or distilled)

  • Acetonitrile (B52724) (optional, to aid solubility)

  • pH meter

Procedure:

  • Dissolve the substrate containing the primary amine in water or a suitable buffer. If solubility is an issue, acetonitrile can be added.

  • Prepare the guanidinylation reagent. For example, to prepare a 1.0 M solution, dissolve this compound (50 mg) in a mixture of water (119.3 μL), acetonitrile (163.2 μL), and 14.8 N ammonium hydroxide (96.5 μL).[1]

  • Carefully adjust the pH of the substrate solution to approximately 11 by adding the base (e.g., ammonium hydroxide or sodium hydroxide) dropwise while monitoring with a pH meter.

  • Add the this compound solution to the pH-adjusted substrate solution. A typical molar excess of O-Methylisourea can range from 10-fold to 1000-fold depending on the substrate.

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified period (e.g., 20 minutes to several hours). The optimal reaction time should be determined empirically.

  • Monitor the reaction progress by a suitable analytical method such as HPLC or LC-MS.

  • Once the reaction is complete, the product can be purified using standard techniques like reverse-phase chromatography.

Visualizations

pH_Effect_on_Reactivity cluster_low_pH Low pH (< 9) cluster_optimal_pH Optimal pH (10.5 - 11.5) cluster_high_pH High pH (> 11.5) low_pH_amine Protonated Amine (R-NH3+) Non-nucleophilic no_reaction No Reaction low_pH_amine->no_reaction Inactive low_pH_reagent O-Methylisourea optimal_pH_amine Deprotonated Amine (R-NH2) Nucleophilic guanidinylation Guanidinylation Reaction optimal_pH_amine->guanidinylation optimal_pH_reagent O-Methylisourea optimal_pH_reagent->guanidinylation product Guanidinylated Product (e.g., Homoarginine) guanidinylation->product high_pH_amine Deprotonated Amine (R-NH2) Nucleophilic guanidinylation_high Guanidinylation Reaction high_pH_amine->guanidinylation_high high_pH_reagent O-Methylisourea high_pH_reagent->guanidinylation_high degradation Potential Degradation of Substrate/Product guanidinylation_high->degradation

Caption: pH-dependent reactivity of this compound with primary amines.

Guanidinylation_Workflow start Start: Substrate with Primary Amine dissolve 1. Dissolve Substrate in appropriate buffer start->dissolve adjust_pH 2. Adjust pH to 10.5 - 11.5 with base dissolve->adjust_pH add_reagent 3. Add O-Methylisourea hemisulfate solution adjust_pH->add_reagent react 4. Incubate at Room Temp (or 37°C) add_reagent->react monitor 5. Monitor Reaction (e.g., LC-MS) react->monitor purify 6. Purify Product (e.g., HPLC) monitor->purify end End: Guanidinylated Product purify->end

Caption: General experimental workflow for a guanidinylation reaction.

References

managing exothermic reactions in O-Methylisourea hemisulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing the exothermic reactions during the synthesis of O-Methylisourea hemisulfate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly concerning the management of the exothermic reaction.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Reagent addition rate is too fast.2. Inadequate cooling.3. Poor mixing leading to localized concentration of reactants.1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone (B3395972) bath).3. Ensure vigorous stirring to improve heat dissipation.4. If the temperature continues to rise, have a quenching agent (e.g., a cold, inert solvent) ready to add to the reaction mixture.
Reaction Fails to Initiate 1. The reaction temperature is too low.2. Poor quality of starting materials.1. Allow the reaction mixture to warm slightly or apply gentle heating to initiate the reaction. Be prepared for a potential exotherm once the reaction starts[1].2. Verify the purity of the reactants.
Low Product Yield 1. Poor temperature control leading to side reactions.2. Incomplete reaction.3. Suboptimal reagent ratios.1. Maintain the recommended temperature range throughout the addition and reaction time[2][3].2. Ensure the reaction is stirred for the recommended duration after the addition is complete.3. A small excess of cyanamide (B42294) may be beneficial in some procedures[2].
Pressure Buildup in the Reactor 1. Formation of gaseous byproducts due to decomposition at high temperatures.2. Inadequate venting.1. Immediately reduce the reaction temperature.2. Ensure the reaction setup is equipped with a proper pressure-relief system, such as a bubbler or a condenser open to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: How exothermic is the synthesis of this compound?

A1: The synthesis is known to be a very rapid and highly exothermic reaction, especially when using cyanamide, sulfuric acid, and methanol[2]. The reaction between urea (B33335) and dimethyl sulfate (B86663) is also described as strongly exothermic[4]. Careful temperature control is critical for safety and to minimize the formation of byproducts[2].

Q2: What is the recommended method for controlling the reaction temperature?

A2: The most effective method for controlling the temperature is a combination of slow, controlled addition of the limiting reagent to a cooled mixture of the other components, along with efficient external cooling and vigorous stirring[2]. Adding solid, particulate cyanamide to a pre-cooled mixture of methanol (B129727) and sulfuric acid is a recommended procedure[2].

Q3: What are the optimal temperature ranges for the synthesis?

A3: For the synthesis of O-methyl-isourea hydrogen sulfate from cyanamide, methanol, and sulfuric acid, a temperature range of -10°C to 20°C is recommended[2]. When reacting O-methyl-isourea hydrogen sulfate with cyanamide to form the hemisulfate salt, a temperature range of 5°C to 40°C is suggested[2]. For syntheses involving urea and dimethyl sulfate, temperatures are typically higher, in the range of 45°C to 70°C[3].

Q4: Can the order of reagent addition affect the reaction?

A4: Yes, the order of addition is crucial for managing the exotherm. It is recommended to first mix the sulfuric acid and methanol, cool the mixture, and then gradually add the cyanamide[2]. This ensures that the cyanamide is the limiting reactant at any given time, allowing for better control of the heat generated.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of O-Methylisourea salts, derived from various reported procedures.

Parameter Cyanamide, H₂SO₄, Methanol Method Urea, Dimethyl Sulfate Method
Reaction Temperature -10°C to 20°C for hydrogen sulfate formation[2]45°C to 70°C[3]
Reagent Ratios (Molar) Approx. 1:1:2-5 (Cyanamide:Hydrogen Sulfate:Methanol)[2]0.9:1.0 to 1.0:1.0 (Dimethyl sulfate:Urea)[3]
Reaction Time 2 hours at -10°C to 0°C[2]1 to 4 hours[3]
Yield >90% for hydrogen sulfate[2], >80% for sulfate[2]>80%[3]

Experimental Protocol: Synthesis of O-Methylisourea Hydrogen Sulfate

This protocol is based on the method utilizing cyanamide, sulfuric acid, and methanol, with a focus on managing the exothermic nature of the reaction.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating cooling bath.

  • Initial Charging: Charge the reactor with methanol and concentrated sulfuric acid in a weight ratio of 50 to 150 parts methanol per 100 parts sulfuric acid[2].

  • Cooling: Begin stirring and cool the mixture to a temperature between -10°C and 0°C.

  • Cyanamide Addition: Slowly add crystalline cyanamide in portions to the cooled, stirred mixture. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature within the desired range (-10°C to 20°C)[2].

  • Reaction: After the addition is complete, continue stirring the mixture at -10°C to 0°C for approximately two hours[2].

  • Work-up: The crystalline O-methyl-isourea hydrogen sulfate product can be isolated by filtration.

Visualizations

Exothermic_Reaction_Troubleshooting Troubleshooting Workflow for Exothermic Events start Temperature Increase Detected check_rate Is Temperature Rising Rapidly? start->check_rate stop_addition Stop Reagent Addition check_rate->stop_addition Yes monitor Monitor Temperature check_rate->monitor No, gradual rise increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling increase_cooling->monitor stable Temperature Stabilized monitor->stable Yes unstable Temperature Still Rising monitor->unstable No resume_slowly Resume Addition at Slower Rate stable->resume_slowly end Proceed with Reaction resume_slowly->end quench Prepare to Quench Reaction unstable->quench

Caption: Troubleshooting workflow for managing exothermic events.

References

Technical Support Center: O-Methylisourea Hemisulfate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-Methylisourea hemisulfate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is generally offered at high purity levels, often 99% or higher.[1]

Q2: What is the melting point of pure this compound?

A2: The reported melting point for this compound is in the range of 163-167 °C.[1][2][3] A significant deviation from this range may indicate the presence of impurities.

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in water.[2][3] It is also soluble in methanol (B129727), particularly at elevated temperatures, which is utilized in recrystallization procedures.[4][5][6]

Q4: How should this compound be stored?

A4: It is recommended to store this compound at -20°C.[2][7]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low Yield After Synthesis and Purification - Incomplete reaction during synthesis.- Losses during filtration and transfer.- Suboptimal recrystallization conditions (e.g., too much solvent, cooling too quickly).- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.- Carefully transfer the product between steps to minimize mechanical losses.- Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation.[8]
Product is Discolored (Not White) - Presence of impurities from starting materials or side reactions.- Perform a recrystallization step. Using activated charcoal during recrystallization can help remove colored impurities.
Melting Point is Broad or Lower than Expected - The presence of impurities, such as unreacted starting materials or byproducts.- Recrystallize the product from methanol.[5][6] A second recrystallization may be necessary to achieve high purity.
Product Fails to Crystallize During Recrystallization - Too much solvent was used.- The solution was not sufficiently saturated.- The presence of oily impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Oily Product Obtained - Presence of water or other low-melting impurities.- Ensure all starting materials and solvents are anhydrous.- Wash the crude product with a non-polar solvent in which this compound is insoluble to remove oily impurities.

Quantitative Data Summary

The following table summarizes the yield and purity of this compound reported in various synthesis and purification procedures.

Synthesis MethodPurification StepReported YieldReported PurityReference
Cyanamide (B42294), Methanol, and Sulfuric AcidFiltration and drying84% - 96%"Practically pure"[4]
Urea and Dimethyl Sulfate (B86663)Recrystallization from methanol80.1% - 89.4%98% - 99.1%[5][6]

Experimental Protocols

Recrystallization of this compound from Methanol

This protocol describes the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat methanol to its boiling point.

  • Add the minimum amount of hot methanol to the crude product to dissolve it completely.[8]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Swirl the flask and then hot-filter the solution to remove the charcoal.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.[8]

  • Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal precipitation.[8]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum oven at 40-50°C.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants (e.g., Cyanamide, Methanol, Sulfuric Acid) Reaction Reaction Reactants->Reaction Crude_Product Crude O-Methylisourea hemisulfate Reaction->Crude_Product Dissolution Dissolve in Hot Methanol Crude_Product->Dissolution Transfer Cooling Slow Cooling Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying Pure_Product Pure Product Drying->Pure_Product Final Product QC Quality Control (e.g., Melting Point, NMR) Pure_Product->QC

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Purification Complete Check_Purity Check Purity (e.g., Melting Point) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Meets Specification Impure Product is Impure Check_Purity->Impure Does Not Meet Specification Check_Yield Check Yield Pure->Check_Yield Recrystallize Recrystallize from Methanol Impure->Recrystallize Recrystallize->Check_Purity Yield_OK Yield is Acceptable Check_Yield->Yield_OK Acceptable Yield_Low Yield is Low Check_Yield->Yield_Low Low End End Yield_OK->End Optimize_Recrystallization Optimize Recrystallization (e.g., less solvent, slower cooling) Yield_Low->Optimize_Recrystallization Optimize_Recrystallization->End

Caption: Troubleshooting logic for the purification of this compound.

References

Validation & Comparative

A Researcher's Guide to Guanidinylation Reagents in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of common reagents for the chemical modification of lysine (B10760008) residues to enhance protein and peptide analysis by mass spectrometry.

In the field of proteomics, the chemical modification of proteins and peptides is a critical tool for enhancing analytical outcomes. Guanidinylation, the conversion of primary amines, particularly the ε-amino group of lysine residues, to guanidinium (B1211019) groups, has emerged as a valuable strategy. This modification to form homoarginine, an analog of arginine, preserves the positive charge of the lysine side chain, which is crucial for efficient ionization in mass spectrometry. Furthermore, the resulting homoarginine-containing peptides can exhibit improved fragmentation patterns, leading to more confident protein identification and characterization.

This guide provides an objective comparison of commonly used guanidinylation reagents, supported by experimental data. We will delve into their reaction efficiency, specificity, and practical considerations in experimental protocols to assist researchers in selecting the most appropriate reagent for their proteomics workflow.

Performance Comparison of Guanidinylation Reagents

The choice of guanidinylation reagent significantly impacts the success of a proteomics experiment. The ideal reagent should offer high reaction efficiency and specificity under mild conditions that are compatible with sensitive biological molecules. Here, we compare three widely used classes of guanidinylation reagents: isoureas, pyrazole-carboxamidines, and triflylguanidines.

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Isoureas O-MethylisoureaCost-effective; High efficiency in specific applications.[1]Can require harsh conditions (high pH/temperature); Potential for side products.[1][2]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields under mild conditions; Stable reagent.[1][3]Slower reaction times compared to triflylguanidines.[1]
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity; Excellent yields; Broad substrate scope.[1][3]Higher cost; Requires a deprotection step.[1]

Quantitative Efficiency Comparison

The efficiency of guanidinylation is a critical factor, as incomplete derivatization can complicate data analysis. The following table summarizes reported reaction yields for different reagents with various amine substrates. It is important to note that reaction conditions can significantly influence yields.

Guanidinylating ReagentSubstrate (Primary Amine)Reaction TimeYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[3]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95%[3]
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary amines->90%[4]
N,N'-Di-Boc-N''-triflylguanidineBenzylamine30 min95%[4][5]

Specificity and Side Reactions

An ideal guanidinylation reagent should selectively modify the ε-amino group of lysine residues without reacting with other functional groups in a protein or peptide.

  • O-Methylisourea: While generally specific for the ε-amino group of lysine, O-methylisourea can also react with N-terminal amines, particularly those of glycine (B1666218) residues.[6] A study comparing sodium and ammonium (B1175870) buffers for guanidinylation with O-methylisourea found that the sodium buffer-based approach led to an unexpected side modification of +57 Da.[2]

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent is widely used due to its high specificity for primary amines under mild conditions.[3]

  • N,N′-Di-Boc-N′′-triflylguanidine: Known for its high reactivity, this reagent is effective for guanidinylating even weakly nucleophilic and sterically hindered amines.[3] However, its high reactivity may also lead to lower specificity if not controlled carefully.

Experimental Protocols

Detailed and reproducible protocols are essential for successful guanidinylation. Below are representative protocols for the three classes of reagents discussed.

Protocol 1: Guanidinylation using O-Methylisourea

This protocol is adapted for the guanidinylation of peptide samples for mass spectrometry analysis.[1]

Materials:

  • Dried peptide sample

  • Guanidinylation buffer: 1.0 M O-methylisourea in a solution of 40% acetonitrile (B52724) and 3.5 M NH4OH, pH 11[7]

  • Acidification solution (e.g., formic acid)

  • C18 ZipTip or equivalent for desalting

Procedure:

  • Dissolve the dried peptide sample in the guanidinylation buffer.

  • Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.[1]

  • Incubate the reaction mixture at 37-65°C for 20-60 minutes.[1]

  • Stop the reaction by acidification with formic acid.[1]

  • Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.[1]

Protocol 2: Guanidinylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is a general procedure for the guanidinylation of a primary amine.[3]

Materials:

  • Amine-containing substrate (e.g., peptide or protein)

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous solvent (e.g., THF or DMF)[3]

Procedure:

  • Dissolve the primary or secondary amine (1.0 equiv) in a suitable solvent.

  • Add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv).[3]

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N,N′-di-Boc-protected guanidine.[3]

  • For proteomics applications, the Boc protecting groups must be removed, typically by treatment with an acid such as trifluoroacetic acid (TFA).

Protocol 3: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine

This protocol is adapted for a generic primary amine.[1]

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Add the base (TEA or DIPEA) to the solution.

  • Add N,N′-Di-Boc-N′′-triflylguanidine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography.

  • Remove the Boc protecting groups with TFA for the final guanidinylated product.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Guanidinylation_Reaction_Mechanism Lysine Lysine Residue (Primary Amine) Intermediate Reaction Intermediate Lysine->Intermediate + Reagent Reagent Guanidinylation Reagent Reagent->Intermediate Homoarginine Homoarginine Residue (Guanidinium Group) Intermediate->Homoarginine Byproduct Byproduct Intermediate->Byproduct

Caption: Generalized mechanism of lysine guanidinylation.

Proteomics_Workflow_Guanidinylation cluster_sample_prep Sample Preparation Protein_Extraction Protein Extraction & Solubilization Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Guanidinylation Guanidinylation of Peptides Digestion->Guanidinylation Desalting Desalting (e.g., C18 ZipTip) Guanidinylation->Desalting MS_Analysis Mass Spectrometry (LC-MS/MS) Desalting->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A typical proteomics workflow incorporating guanidinylation.

References

A Head-to-Head Comparison: Validating Lysine Modification by O-Methylisourea Hemisulfate versus Alternative Methods via MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the accurate validation of lysine (B10760008) modifications is paramount. O-Methylisourea (OMIU) hemisulfate has long been a tool for this purpose, primarily through a process called guanidination. This guide provides an objective comparison of OMIU with other common lysine modification reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The chemical modification of lysine residues is a critical step in many proteomic workflows, enabling relative and absolute quantification of proteins and the characterization of post-translational modifications (PTMs). O-Methylisourea hemisulfate converts the primary amine of a lysine residue into a homoarginine residue. This guanidination reaction increases the basicity of the residue, which can lead to improved ionization efficiency and sensitivity during mass spectrometry (MS) analysis, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) MS. Furthermore, isotopic labeling using heavy (¹⁵N) or light (¹⁴N) O-methylisourea allows for robust relative quantification of proteins and their modifications.

However, the validation of lysine modifications is not a one-size-fits-all process. The choice of chemical derivatization agent can significantly impact the outcome and interpretation of an experiment. This guide will compare this compound with two common alternatives: 1H-pyrazole-1-carboxamidine hydrochloride (HPCA), another guanidinating agent, and N-hydroxysuccinimide (NHS) esters, which facilitate acylation of lysine residues.

Performance Comparison of Lysine Modification Reagents

The selection of a lysine modification reagent should be guided by experimental goals, including the desired specificity, the need for quantification, and the potential for side reactions. The following table summarizes the key performance characteristics of this compound, HPCA, and NHS esters.

FeatureO-Methylisourea (OMIU) Hemisulfate1H-Pyrazole-1-carboxamidine (HPCA)N-Hydroxysuccinimide (NHS) Esters
Reaction Type Guanidination (converts lysine to homoarginine)Guanidination (converts lysine to homoarginine)Acylation (adds an acyl group)
Primary Target ε-amino group of lysineε-amino group of lysine and α-amino group of N-terminusε-amino group of lysine and α-amino group of N-terminus
Specificity Primarily targets ε-amino group of lysine, but can react with α-amino groups, potentially leading to an underestimation of reactive lysine.[1] Reaction conditions (pH, reagent ratio, time) must be optimized to maximize specificity.[2]Efficiently guanidinates both lysine ε-amines and N-terminal α-amines.Can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH, leading to "over-labeling".[2][3][4]
Impact on MS/MS Increases ionization efficiency and sensitivity, particularly in MALDI-MS.[1] Can be used for relative quantification with isotopic labels (e.g., ¹⁴N/¹⁵N).Improves ionization efficiency of tryptic peptides.Can be used for isobaric labeling (e.g., TMT, iTRAQ) for multiplexed quantitative proteomics.
Key Advantage Cost-effective and well-established method for increasing MS signal of lysine-containing peptides.Can be used to block all free amines for N-terminome analysis.Wide variety of commercially available reagents with different functionalities (e.g., fluorescent tags, biotin).
Key Disadvantage Potential for non-specific modification of α-amino groups.[1] Incomplete conversion can be difficult to assess.[1]Reacts with both N-terminal and lysine amines, which may not be desirable for all applications.Potential for side reactions with other amino acids and hydrolysis of the reagent.[2][3][4]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and accurate results. Below are representative protocols for lysine modification using this compound, HPCA, and NHS esters.

Protocol 1: Lysine Guanidination using this compound

This protocol is adapted from a commercially available kit and is suitable for the guanidination of tryptic peptides prior to MALDI-TOF MS analysis.

Materials:

  • This compound

  • Base Reagent (e.g., 2.85 M NH₄OH)

  • Stop Solution (e.g., 10% TFA)

  • Tryptic peptide sample

  • Water bath or heat block

Procedure:

  • Prepare Guanidination Reagent: Dissolve this compound in deionized water to a final concentration of 1.0 M.

  • Sample Preparation: To 10 µl of your tryptic peptide sample, add 10 µl of the Base Reagent.

  • Guanidination Reaction: Add 10 µl of the Guanidination Reagent to the sample mixture. Vortex to mix.

  • Incubation: Incubate the reaction mixture for 30 minutes at 65°C.

  • Stop Reaction: Acidify and stop the reaction by adding 30-60 µl of the Stop Solution. Vortex to mix.

  • Analysis: The sample is now ready for desalting (e.g., using a C18 ZipTip) and subsequent MS/MS analysis.

Protocol 2: Protein Modification with 1H-Pyrazole-1-carboxamidine Hydrochloride (HPCA)

This protocol is a general guideline for the guanidination of proteins using HPCA.

Materials:

  • 1H-pyrazole-1-carboxamidine hydrochloride (HPCA)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 8.5)

  • Protein sample

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare HPCA Solution: Dissolve HPCA in the Reaction Buffer to the desired final concentration (typically in the millimolar range).

  • Protein Preparation: Ensure your protein sample is in a compatible buffer (amine-free) at a suitable concentration.

  • Guanidination Reaction: Add the HPCA solution to the protein sample. The molar excess of HPCA over protein will need to be optimized for your specific protein.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Quench Reaction: Add the quenching solution to react with any excess HPCA.

  • Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.

  • Downstream Analysis: The modified protein can then be subjected to tryptic digestion and MS/MS analysis.

Protocol 3: N-hydroxysuccinimide (NHS) Ester Labeling of Proteins

This protocol provides a general procedure for labeling proteins with NHS esters.

Materials:

  • NHS ester reagent (e.g., TMT, iTRAQ, or a fluorescently labeled NHS ester)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Protein sample

  • Quenching solution (e.g., 50-100 mM Tris-HCl or glycine)

  • Anhydrous DMF or DMSO (if the NHS ester is not water-soluble)

Procedure:

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO if it is not readily soluble in the aqueous reaction buffer.

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein. Keep the final concentration of the organic solvent below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench Reaction: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: The labeled protein is now ready for downstream applications, including MS/MS analysis.

Visualizing the Workflow and Logical Implications

To better understand the experimental process and the consequences of reagent choice, the following diagrams illustrate the workflow for lysine modification validation and the logical relationships influencing data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_modification Lysine Modification cluster_analysis Analysis Protein Protein Sample TrypticDigest Tryptic Digestion Protein->TrypticDigest OMIU O-Methylisourea (Guanidination) TrypticDigest->OMIU HPCA HPCA (Guanidination) TrypticDigest->HPCA NHS NHS Ester (Acylation) TrypticDigest->NHS Desalting Desalting OMIU->Desalting HPCA->Desalting NHS->Desalting MSMS LC-MS/MS Analysis Desalting->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

Figure 1. Experimental workflow for lysine modification validation.

logical_implications cluster_reagent Reagent Choice cluster_consequences Analytical Consequences cluster_specificity Specificity Issues cluster_quantification Quantification Impact cluster_pathway Pathway Interpretation Impact OMIU O-Methylisourea Specificity Reaction Specificity OMIU->Specificity NHS NHS Ester NHS->Specificity OMIU_ OMIU_ Specificity->OMIU_ NHS_overlabeling Over-labeling (Ser, Thr, Tyr) Specificity->NHS_overlabeling Quantification Quantification Accuracy Quant_underestimation Underestimation of reactive lysine Quantification->Quant_underestimation Quant_inaccurate Inaccurate stoichiometry Quantification->Quant_inaccurate Pathway Signaling Pathway Interpretation Pathway_misidentification Misidentification of interaction partners Pathway->Pathway_misidentification Pathway_incorrect Incorrect pathway activation state Pathway->Pathway_incorrect nonspecific α-amino group modification nonspecific->Quantification NHS_overlabeling->Quantification Quant_underestimation->Pathway Quant_inaccurate->Pathway

Figure 2. Logical implications of reagent choice on data interpretation.

Conclusion

The validation of lysine modifications by MS/MS is a powerful technique in proteomics. This compound offers a reliable and cost-effective method for guanidination, enhancing MS sensitivity. However, researchers must be aware of its potential for non-specific reactions and carefully optimize experimental conditions. Alternatives like HPCA provide a means to modify all primary amines, while NHS esters offer a versatile platform for introducing a wide range of functional groups for quantitative and qualitative analyses. The choice of reagent will ultimately depend on the specific research question and the acceptable trade-offs between specificity, efficiency, and the desired analytical outcome. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to ensure the generation of high-quality, reproducible data for their proteomics studies.

References

A Comparative Guide to Guanidinylation Reagents: Alternatives to O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules. The guanidinium (B1211019) group's ability to form strong, stable hydrogen bonds and salt bridges makes it a key pharmacophore. While O-Methylisourea hemisulfate has been a traditional reagent for this transformation, a variety of alternative reagents have been developed, offering advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, to facilitate the selection of the most appropriate reagent for specific synthetic challenges.

Performance Overview of Common Guanidinylation Reagents

The efficiency of a guanidinylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions. The following is a summary of commonly employed reagents and their typical performance characteristics.[1]

Reagent Classes at a Glance:

  • Triflylguanidines: Known for their high reactivity, these reagents are particularly useful for guanidinylating weakly nucleophilic and sterically hindered amines.[1][2] However, they can be more expensive and require a subsequent deprotection step.[1]

  • Pyrazole-carboxamidines: These reagents are stable, provide good yields, and allow for reactions under mild conditions.[1] Their reaction times can be slower compared to triflylguanidines.[1]

  • Isothioureas: This class includes N,N'-di-Boc-S-methylisothiourea and novel, more reactive derivatives. They are often used in syntheses, but some methods may require the use of toxic metal salts like HgCl2 for activation.

  • Uronium/Aminium Salts: Reagents like HATU and HBTU, primarily used for amide bond formation, can be repurposed for guanidinylation.[3] Guanidinylation can sometimes be an unwanted side reaction in peptide coupling.[2][4]

Quantitative Comparison of Guanidinylation Reagents

The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different amine substrates.

Table 1: Guanidinylation of Primary Aliphatic Amines

ReagentSubstrateSolventReaction TimeYield (%)Reference
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)Unhindered primary aminesDCM/THF1-4 hours>90%--INVALID-LINK--[5]
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)BenzylamineDCM30 min95%--INVALID-LINK--[5][6]
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine4-BromophenethylamineTHF24 hours72%--INVALID-LINK--[7]
HATUp-FluorobenzylamineACN----INVALID-LINK--[3][8]

Table 2: Guanidinylation of Anilines

ReagentSubstrateSolventBaseReaction TimeYield (%)Reference
HATU4-FluoroanilineACNTEA-Good--INVALID-LINK--[3][8]
HATUElectron-deficient anilinesDMFKOtBu-Good--INVALID-LINK--[3][8]

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is adapted for a generic primary amine.

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine (B92328) by flash column chromatography.[1]

Protocol 2: Guanidinylation of an Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol describes a general procedure for the guanidinylation of an amine.

Materials:

  • Amine (e.g., 4-bromophenethylamine, 1.0 eq)

  • 1-[N,N'-(di-Boc)amidino]pyrazole (1.1 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of the amine and 1-[N,N'-(di-Boc)amidino]pyrazole in THF.

  • Stir the solution at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel.[7][9]

Protocol 3: Guanidinylation of Anilines using HATU

This protocol is optimized for moderately nucleophilic anilines.[1]

Materials:

  • Aniline (B41778) substrate (1.0 eq)

  • HATU (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a stirred solution of the aniline in anhydrous ACN, add TEA.

  • Add HATU to the mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by GC-FID or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.[1]

Visualizing the Guanidinylation Workflow

The following diagram illustrates a general experimental workflow for a solution-phase guanidinylation reaction leading to a protected guanidine.

Guanidinylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Amine Substrate ReactionMix Stir at Room Temp (or heat) Amine->ReactionMix Reagent Guanidinylation Reagent Reagent->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Base Base (e.g., TEA) Base->ReactionMix Quench Quench Reaction ReactionMix->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify ProtectedGuanidine Protected Guanidine Purify->ProtectedGuanidine

Caption: General workflow for a solution-phase guanidinylation reaction.

Conclusion

The choice of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. While this compound serves as a foundational reagent, modern alternatives offer significant advantages. High-reactivity reagents like N,N′-Di-Boc-N′′-triflylguanidine are ideal for challenging substrates, while pyrazole-carboxamidines provide a reliable and milder option. For cost-effective and specific applications, isothiourea derivatives remain relevant. The strategic repurposing of uronium/aminium salts like HATU also presents a viable pathway for certain guanidinations. By considering the factors of reactivity, substrate scope, reaction conditions, and cost, researchers can select the optimal reagent to efficiently synthesize the desired guanidine-containing compounds for their drug discovery and development endeavors.

References

A Comparative Guide to the Cross-Reactivity of O-Methylisourea Hemisulfate in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the specificity of O-Methylisourea hemisulfate and its alternatives in guanidinylation reactions, supported by experimental data and protocols.

This compound is a widely utilized reagent in proteomics and protein chemistry for the guanidinylation of primary amines, most notably the ε-amino group of lysine (B10760008) residues. This modification is employed to alter the charge of proteins, facilitate protein digestion for mass spectrometry by creating homoarginine residues, and investigate the role of specific lysine residues in protein function. However, the long-held assumption of its absolute specificity for the ε-amino group of lysine has been challenged by studies revealing its potential for chemical cross-reactivity with α-amino groups of amino acids. This guide provides a comprehensive comparison of the reactivity of this compound, detailing its on-target and off-target effects, and presents a comparative analysis with alternative guanidinating reagents.

This compound: On-Target vs. Off-Target Reactivity

The primary application of O-Methylisourea (OMIU) is the conversion of lysine to homoarginine. This reaction is predicated on the high reactivity of the deprotonated ε-amino group of lysine (pKa ≈ 10.5) with the electrophilic carbon of OMIU. However, under certain reaction conditions, OMIU can also react with the α-amino group of N-terminal amino acids or free amino acids, a phenomenon that can be considered a form of chemical cross-reactivity.

This off-target reactivity is significantly influenced by the pH of the reaction and the molar ratio of OMIU to the amino acid. Research has demonstrated that at a pH below the pKa of the ε-amino group, the reactivity with the α-amino group (pKa ≈ 9.0-9.5) can become more pronounced.

Quantitative Analysis of O-Methylisourea Reactivity

The following table summarizes the recovery of unreacted lysine and homoarginine after guanidinylation with O-Methylisourea under varying pH conditions and reactant ratios. This data highlights the conditions under which off-target reactions with the α-amino group are more likely to occur, leading to incomplete conversion to homoarginine and the formation of double-derivatized lysine.

OMIU:Lysine RatiopHUnreacted Lysine (%)Homoarginine (%)Non-recovered Lysine (%)*
1000:18.653-47
1000:19.0-6139
1000:19.4-5545
1000:19.8-5248
1000:110.2-5050
1000:110.6-4852
1000:111.0-4555
10:110.615850

*Non-recovered lysine may include double-derivatized lysine (reaction at both α- and ε-amino groups) and other side products. Data adapted from Hendriks et al., Journal of Agricultural and Food Chemistry, 2017.[1]

Comparison with Alternative Guanidinating Reagents

To mitigate the off-target reactivity of this compound, researchers can consider alternative guanidinating reagents. The choice of reagent will depend on the specific application, the desired level of specificity, and the reaction conditions.

ReagentPrimary TargetReported Specificity & EfficiencyKey AdvantagesKey Disadvantages
This compound ε-amino groupsReacts with both ε- and α-amino groups. Specificity is pH and concentration-dependent.Cost-effective, readily available.[2]Potential for significant off-target reactivity with α-amino groups.[1]
1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) ε- and α-amino groupsReacts with both ε- and α-amino groups, making it suitable for blocking all primary amines in certain proteomics workflows.[3]Can be used under mild conditions.[4]Not specific for ε-amino groups, which can be a drawback for certain applications.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Primary aminesHighly reactive and provides excellent yields for the guanidinylation of a broad range of primary amines.[5] The use of Boc protecting groups allows for controlled reactivity.High reactivity, broad substrate scope.[2]Higher cost, requires an additional deprotection step to remove the Boc groups.[2]
S-methylisothiourea sulfate Primary aminesSimilar reactivity profile to O-Methylisourea, with potential for side reactions.Cost-effective.Can require harsh reaction conditions (high pH/temperature) and may lead to the formation of side products.[2]

Experimental Protocols

Guanidinylation of Peptides using this compound

This protocol is a standard procedure for the guanidinylation of lysine residues in peptides for mass spectrometry analysis.

Materials:

Procedure:

  • Dissolve the dried peptide sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Prepare a fresh solution of this compound in water.

  • Adjust the pH of the peptide solution to approximately 10.5-11 with ammonium hydroxide.

  • Add the this compound solution to the peptide solution at a desired molar excess.

  • Incubate the reaction mixture at 37-65°C for 20-60 minutes.

  • Stop the reaction by adding formic acid to a final concentration of 0.1-1%.

  • Desalt the sample using a C18 column prior to mass spectrometry analysis.[2]

On-Resin Guanidinylation using 1H-Pyrazole-1-carboxamidine hydrochloride

This protocol is suitable for the guanidinylation of primary amines during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free primary amine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.

  • Add the guanidinylation solution to the peptide-resin.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Wash the resin extensively with DMF and DCM.

  • Proceed with peptide cleavage and deprotection.[4]

Visualizing the Guanidinylation Reaction and Specificity

The following diagrams illustrate the chemical reactions and the concept of specificity in guanidinylation.

Guanidinylation_Reaction cluster_lysine Lysine Residue cluster_reagent Guanidinating Reagent cluster_product Product Lysine Lysine (ε-amino group) Homoarginine Homoarginine Lysine->Homoarginine Guanidinylation OMIU O-Methylisourea Specificity_Concept cluster_targets Potential Reaction Sites Reagent Guanidinating Reagent Epsilon_amino ε-amino group (On-Target) Reagent->Epsilon_amino Desired Reaction Alpha_amino α-amino group (Off-Target) Reagent->Alpha_amino Cross-Reactivity (Side Reaction)

References

O-Methylisourea Hemisulfate: A Comparative Guide to Guanylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers in Chemical Synthesis and Drug Development

O-Methylisourea hemisulfate stands as a cornerstone reagent for the introduction of guanidinium (B1211019) groups in organic synthesis, a critical transformation in the development of a wide array of biologically active molecules. This guide provides a comprehensive comparison of this compound with other common guanylating agents, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific research applications.

Introduction to Guanylation and the Role of this compound

The guanidinium moiety is a key pharmacophore found in numerous natural products and synthetic drugs, prized for its ability to form strong, stable hydrogen bonds and salt bridges. The process of introducing this functional group, known as guanylation, is a pivotal step in medicinal chemistry and drug design. This compound is a widely utilized reagent for this purpose, valued for its reactivity and versatility.[1] It is frequently employed in the synthesis of various bioactive compounds, including arginine methyl ester analogs with antiarrhythmic activity and molecules exhibiting antimicrobial properties.[2][]

This guide will compare the performance of this compound with other classes of guanylating agents, including S-methylisothioureas, pyrazole-carboxamidines, and triflylguanidines. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the optimal reagent based on factors such as reaction efficiency, substrate scope, and reaction conditions.

Comparative Performance of Guanylation Reagents

The choice of a guanylating agent significantly influences the outcome of a synthesis. The following table summarizes the key characteristics of this compound and its common alternatives.

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Isoureas/Isothioureas This compound, N,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency in specific applications (e.g., proteomics).[1]Can require harsh conditions (high pH/temperature), potential for side products.[1]
Cyanamides CyanamideSimple structure, readily available.High toxicity, can be difficult to handle.[4]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild reaction conditions, stable reagent.[1]Slower reaction times compared to triflylguanidines.[1]
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope.[1]Higher cost, requires a deprotection step.[1]
Uronium/Aminium Salts HATU, HBTUReadily available, effective for some nucleophiles.[5]Guanidinylation is often a side reaction, can lead to complex mixtures.[1]
Quantitative Comparison of Guanylation Reactions

The following table presents a comparative overview of reaction conditions and yields for the guanylation of a generic primary amine using different reagents. It is important to note that direct, side-by-side comparisons in the literature are limited, and yields are highly substrate-dependent.

ReagentSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)
This compound Primary AmineWater/Dioxaneaq. NaOH25-6012-2460-85
N,N'-di-Boc-S-methylisothiourea Primary AmineCH2Cl2Et3N254-1280-95
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine Primary AmineTHFDIPEA2524-4875-90
N,N′-Di-Boc-N′′-triflylguanidine Primary AmineCH2Cl2Et3N251-490-99

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for guanylation reactions using this compound and a common alternative, N,N′-Di-Boc-N′′-triflylguanidine.

Protocol 1: Guanylation of a Primary Amine using this compound

Materials:

Procedure:

  • Dissolve the primary amine in a 1:1 mixture of 1,4-dioxane and water.

  • Add this compound to the solution.

  • Adjust the pH of the reaction mixture to 10-11 by the dropwise addition of 1 M NaOH solution while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Guanylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.1 eq)

  • Dichloromethane (B109758) (CH2Cl2)

  • Triethylamine (B128534) (Et3N) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary amine in dichloromethane.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.[1]

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours.[1]

  • Monitor the reaction progress using TLC or LC-MS.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[1]

  • Purify the resulting di-Boc-protected guanidine (B92328) by flash column chromatography.[1]

Visualizing the Guanylation Workflow

The following diagrams illustrate the general workflow for the synthesis of O-Methylisourea salts and the subsequent guanylation of a primary amine.

G cluster_synthesis Synthesis of O-Methylisourea Salt cluster_guanylation Guanylation of Primary Amine Urea Urea OMI_precursor O-Methylisourea Methyl Sulfate Urea->OMI_precursor Methylation DMS Dimethyl Sulfate DMS->OMI_precursor Amine Primary Amine (R-NH2) Guanidine Guanidine Product (R-NH-C(=NH)NH2) Amine->Guanidine Nucleophilic Attack OMI_salt O-Methylisourea Hemisulfate OMI_salt->Guanidine

Caption: General workflow for the synthesis of O-Methylisourea salt and its use in amine guanylation.

G cluster_workflow Experimental Workflow: Amine Guanylation start Start dissolve Dissolve Amine and Reagent start->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust react React at Specified Temp. ph_adjust->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the guanylation of a primary amine.

Conclusion

This compound is a valuable and cost-effective reagent for the synthesis of guanidines. However, its application may be limited by the need for basic conditions and the potential for side reactions. For sensitive substrates or when higher yields are paramount, alternative reagents such as N,N′-Di-Boc-N′′-triflylguanidine may be more suitable, despite their higher cost. The choice of the optimal guanylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for successful guanidine synthesis.

References

advantages of O-Methylisourea hemisulfate over other methylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of synthetic protocols. This guide provides a comprehensive comparison of O-Methylisourea hemisulfate with other common methylating agents, clarifying its primary role and highlighting its advantages in its principal application. While often mistaken as a standard methylating agent, this compound's primary and most valuable function is as a highly specific guanidinylating agent.

This compound as a Methylating Agent: A Niche Application

While this compound contains a methyl group, its utility as a general methylating agent is limited and largely un-documented in peer-reviewed literature for broad applications. Its reactivity is directed towards guanidinylation rather than methyl group transfer to common nucleophiles. There is some evidence in patent literature suggesting its use in specific methylation reactions, such as with potassium iodide and thiourea, but it is not a mainstream choice for O-, N-, or C-methylation in organic synthesis.

In contrast, traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are highly reactive and widely used, albeit with significant toxicity concerns. A greener alternative, dimethyl carbonate, offers a safer profile but typically requires more forcing reaction conditions.

The True Advantage: this compound as a Guanidinylating Agent

The principal application of this compound is in the selective conversion of primary amines, particularly the ε-amino group of lysine (B10760008) residues in peptides and proteins, into homoarginine residues. This process, known as guanidinylation, is a cornerstone technique in proteomics, especially in mass spectrometry-based protein identification.

Key Advantages in Guanidinylation:
  • Specificity: this compound reacts selectively with primary amines under basic conditions, leaving other functional groups intact.[1][2]

  • Enhanced Mass Spectrometry Signals: The conversion of lysine to homoarginine, an analog of arginine, significantly improves the ionization efficiency of lysine-containing peptides in MALDI-TOF mass spectrometry. This leads to stronger signals and better sequence coverage, increasing the confidence of protein identification.[1]

  • Improved Peptide Fragmentation: Guanidinylation promotes more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), simplifying data interpretation.

  • Mild Reaction Conditions: The reaction proceeds under relatively mild basic conditions, minimizing side reactions and preserving the integrity of the peptide or protein.

Comparative Overview of Methylating Agents

For the purpose of providing a comprehensive guide, the following tables compare this compound with standard methylating agents, focusing on their general characteristics and safety profiles.

Table 1: General Comparison of Methylating Agents
FeatureThis compoundDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Primary Function Guanidinylating AgentMethylating AgentMethylating AgentMethylating Agent, Carbonylating Agent
Reactivity Low for methylationHigh[3]High[4][5]Moderate, often requires catalyst/heat[6][7]
Typical Substrates Primary amines (e.g., Lysine)Phenols, amines, thiolsPhenols, amines, thiols, carboxylatesPhenols, amines, active methylene (B1212753) compounds
Byproducts Urea, MethanolSulfuric acid saltsIodide saltsMethanol, CO2[8]
"Green" Profile ModeratePoorPoorGood[6][9][10]
Table 2: Safety Profile Comparison
HazardThis compoundDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Toxicity Irritant, suspected mutagen[11]Highly toxic, carcinogenic, mutagenic[12][13][14]Toxic, suspected carcinogen[4][5][15][16]Low toxicity[6][8]
Handling Precautions Standard laboratory PPERequires strict containment, specialized PPEHandle in fume hood, light-sensitive[5][15]Standard laboratory PPE
Physical State SolidLiquidLiquidLiquid
Volatility LowLowHighHigh

Experimental Protocols

Protocol 1: Guanidinylation of Tryptic Peptides for MALDI-TOF MS Analysis

This protocol is adapted from established methods for enhancing mass spectrometry signals of lysine-containing peptides.[1]

Materials:

  • Tryptic peptide sample

  • This compound

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH), 7 M

  • Deionized water

  • Trifluoroacetic acid (TFA), 1% (v/v)

  • Microcentrifuge tubes

  • Heat block or water bath at 65°C

  • SpeedVac or vacuum centrifuge

Procedure:

  • Prepare Guanidination Reagent: Dissolve 50 mg of this compound in a solution containing 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 N NH4OH to make a 1.0 M solution at pH 11.[1]

  • Sample Preparation: Dissolve the dried tryptic peptide sample in 5 µL of the guanidination reagent.

  • Reaction: Sonicate the sample for 5 minutes to ensure complete dissolution.

  • Incubation: Incubate the reaction mixture at 65°C for 20 minutes.[1]

  • Drying: Dry the sample using a SpeedVac for approximately 5 minutes.[1]

  • Reconstitution: Reconstitute the dried, guanidinylated peptides in an appropriate solvent (e.g., 0.1% TFA) for spotting onto the MALDI target.

  • Analysis: Analyze the sample using MALDI-TOF mass spectrometry. The mass of lysine-containing peptides will increase by 42.02 Da per lysine residue.

Protocol 2: General O-Methylation of a Phenol (B47542) using Dimethyl Sulfate

This protocol provides a general method for the methylation of a phenolic hydroxyl group.

Materials:

  • Phenolic substrate

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

  • Acetone or Dichloromethane (DCM) as solvent

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the phenolic substrate in the chosen solvent in the reaction vessel.

  • Base Addition: Add the base (e.g., an excess of K2CO3 or an aqueous solution of NaOH) to the reaction mixture and stir.

  • DMS Addition: Carefully add dimethyl sulfate dropwise to the stirring mixture at room temperature or while cooling in an ice bath, as the reaction can be exothermic.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding an aqueous solution of ammonium hydroxide to destroy excess DMS. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Pathways

To further clarify the chemical transformations, the following diagrams illustrate the reaction mechanisms.

guanidinylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Lysine Lysine Residue (in Peptide) Nucleophilic_Attack Nucleophilic Attack by ε-amino group Lysine->Nucleophilic_Attack OMIU O-Methylisourea Hemisulfate OMIU->Nucleophilic_Attack Homoarginine Homoarginine Residue Nucleophilic_Attack->Homoarginine Guanidinylation (pH > 10.5) Byproducts Methanol + Urea Nucleophilic_Attack->Byproducts

Caption: Guanidinylation of a lysine residue using this compound.

methylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenol Phenol (R-OH) SN2 SN2 Reaction Phenol->SN2 DMS Dimethyl Sulfate (Me2SO4) DMS->SN2 Base Base (e.g., NaOH) Base->SN2 Deprotonation Anisole Anisole Derivative (R-OMe) SN2->Anisole O-Methylation Salt Na(Me)SO4 SN2->Salt

Caption: General O-Methylation of a phenol using Dimethyl Sulfate (DMS).

References

A Comparative Guide to Spectroscopic Analysis for Confirming O-Methylisourea Hemisulfate Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete conversion of starting materials to the desired product is a critical aspect of chemical synthesis. This guide provides a comparative analysis of various spectroscopic methods to confirm the completion of the O-methylation of urea (B33335) to form O-Methylisourea hemisulfate. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical techniques.

The synthesis of this compound from urea is a fundamental transformation in organic chemistry, often utilizing reagents like dimethyl sulfate (B86663). To verify the successful completion of this reaction, it is essential to employ analytical techniques that can clearly distinguish the product from the starting material and any potential byproducts. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this purpose and briefly discusses alternative methods.

Spectroscopic Comparison of Urea and this compound

The progress of the reaction can be effectively monitored by observing the disappearance of signals corresponding to urea and the appearance of new signals corresponding to this compound. The key spectroscopic changes are summarized in the tables below.

Table 1: ¹H NMR Spectral Data Comparison
CompoundFunctional GroupChemical Shift (δ) in D₂OMultiplicityNotes
Urea-NH₂~5.7 ppmBroad SingletThe protons of the two amide groups are equivalent and exchange with D₂O, leading to a broad signal that decreases in intensity over time.
This compound-OCH₃~4.03 ppm[1]SingletAppearance of a sharp singlet corresponding to the newly introduced methyl group is a clear indicator of product formation.
-NH₂Not typically observed-The amidino protons also exchange with D₂O and may not be distinctly visible.
Table 2: ¹³C NMR Spectral Data Comparison
CompoundCarbon AtomChemical Shift (δ)Notes
UreaC=O~160 ppmA single resonance for the carbonyl carbon. The disappearance of this signal is a primary indicator of reaction completion.
This compoundC=N~165.5 ppmAppearance of a new signal in the downfield region corresponding to the imino carbon.
-OCH₃~57.1 ppmA new signal in the upfield region confirming the presence of the methoxy (B1213986) group.
Table 3: IR Spectral Data Comparison
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Notes
UreaN-H Stretch3200-3600 (broad, twin peaks)[2]Disappearance of these strong, broad bands indicates consumption of the starting material.
C=O Stretch~1700[2]The disappearance of this strong carbonyl absorption is a key indicator of reaction completion.
N-H Bend~1600-1650[2]Disappearance of this band further confirms the conversion of urea.
This compoundC=N Stretch~1660-1680Appearance of a new absorption band in this region signifies the formation of the isourea C=N bond.
C-O-C Stretch~1100-1300[3]Appearance of a band in this region indicates the presence of the ether linkage.
N-H Stretch3100-3500 (broad)The N-H stretching bands of the product will differ in shape and position from those of urea.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of urea with dimethyl sulfate. The following is a representative protocol:

  • In a three-necked flask equipped with a stirrer and a thermometer, add dimethyl sulfate (0.5 mol).

  • Heat the dimethyl sulfate to 60°C.

  • Gradually add urea (0.5-0.75 mol) to the flask while maintaining the temperature at 60°C.[4]

  • After the addition of urea, add water (0.8 mol) and concentrated sulfuric acid (0.25 mol) to the reaction mixture.[4]

  • Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.[4]

  • After the reaction is complete, cool the mixture and proceed with the workup and purification steps, which may include precipitation and recrystallization to obtain this compound.[4]

Spectroscopic Analysis for Reaction Monitoring

To monitor the reaction progress and confirm its completion, the following spectroscopic procedures can be employed:

¹H NMR Spectroscopy:

  • Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture at different time intervals.

  • Dissolve the aliquot in a suitable deuterated solvent, such as D₂O.

  • Acquire the ¹H NMR spectrum.

  • Monitor the disappearance of the broad singlet at ~5.7 ppm corresponding to the urea protons and the appearance of the sharp singlet at ~4.03 ppm corresponding to the methoxy protons of this compound.[1] The reaction is considered complete when the urea signal is no longer detectable.

¹³C NMR Spectroscopy:

  • Prepare a sample for ¹³C NMR analysis from the final reaction mixture after workup.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Confirm the absence of the urea carbonyl signal at ~160 ppm and the presence of new signals around 165.5 ppm (C=N) and 57.1 ppm (-OCH₃) for this compound.

FTIR Spectroscopy:

  • At various time points, take a small sample from the reaction.

  • Prepare the sample for IR analysis (e.g., as a thin film on a salt plate or using an ATR accessory).

  • Record the IR spectrum.

  • Monitor the disappearance of the strong C=O stretching band of urea at ~1700 cm⁻¹ and the N-H stretching and bending vibrations.[2]

  • Concurrently, observe the appearance of the C=N stretching vibration (~1660-1680 cm⁻¹) and the C-O-C stretching vibration (~1100-1300 cm⁻¹) characteristic of this compound.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for monitoring the O-methylation of urea to confirm the formation of this compound.

Reaction_Monitoring_Workflow cluster_monitoring Spectroscopic Monitoring Start Start Reaction_Mixture Urea + Dimethyl Sulfate Start->Reaction_Mixture Take_Aliquot Sample Aliquot at Time (t) Reaction_Mixture->Take_Aliquot NMR_Analysis ¹H NMR Analysis Take_Aliquot->NMR_Analysis IR_Analysis FTIR Analysis Take_Aliquot->IR_Analysis Decision Urea Signals Absent? Product Signals Present? NMR_Analysis->Decision IR_Analysis->Decision Continue_Reaction Continue Reaction Decision->Continue_Reaction No Reaction_Complete Reaction Complete Decision->Reaction_Complete Yes Continue_Reaction->Take_Aliquot Workup_Purification Workup & Purification Reaction_Complete->Workup_Purification Proceed to Final_Product_Analysis ¹³C NMR & Other Analyses Workup_Purification->Final_Product_Analysis Characterize

Workflow for monitoring the synthesis of this compound.

Alternative Methods for Reaction Monitoring and Synthesis

While NMR and IR are powerful tools, other analytical techniques and synthetic routes can also be employed.

Alternative Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify urea and this compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) and UV detection can effectively monitor the consumption of the starting material and the formation of the product.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although urea itself is not highly volatile, derivatization can make it and its products amenable to GC-MS analysis. This technique can provide both separation and structural information, confirming the identity of the product and any byproducts.[6]

Alternative O-Methylating Agents:
  • Dimethyl Carbonate (DMC): As a greener alternative to dimethyl sulfate, DMC can be used for the methylation of urea. The reaction progress can be monitored using the same spectroscopic techniques described above.

  • Trimethyloxonium Tetrafluoroborate: This powerful methylating agent can also be used for the O-methylation of urea. NMR spectroscopy is an excellent tool for monitoring the reaction, as the chemical shifts of the methyl groups in the reagent and product will be distinct.

Conclusion

The completion of the O-methylation of urea to form this compound can be reliably confirmed using a combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Each technique provides unique and complementary information. ¹H NMR and FTIR are particularly well-suited for real-time reaction monitoring due to their rapid data acquisition. For a comprehensive characterization of the final product, ¹³C NMR is invaluable. The choice of analytical method will depend on the available instrumentation and the specific requirements of the research. By carefully applying these spectroscopic techniques, researchers can ensure the successful synthesis of this compound with a high degree of confidence.

References

Safety Operating Guide

Proper Disposal of O-Methylisourea Hemisulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling O-Methylisourea hemisulfate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, in line with best practices and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of dust. In case of a spill, the solid material should be swept up and placed into a suitable, closed container for disposal.[1]

Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂H₆N₂O · 0.5 H₂SO₄Sigma-Aldrich
Molecular Weight 123.12 g/mol Sigma-Aldrich
Melting Point 163-167 °CSigma-Aldrich
Solubility in Water 100 mg/mLSigma-Aldrich
Appearance White to off-white solidSigma-Aldrich

Disposal Procedures

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. The waste material should be collected in a clearly labeled, sealed container.

It is crucial to note that this compound is incompatible with strong acids, strong bases, and oxidizing agents.[1] Contact with these substances should be avoided during storage and disposal. Thermal decomposition of this compound can lead to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[1]

Regulatory Considerations

This compound does not have a specific listing under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification as a hazardous waste would depend on whether it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity (B1173158), reactivity, or toxicity. Given its nature, it is unlikely to be ignitable or reactive under normal conditions. Its corrosivity and toxicity would need to be evaluated based on the specific waste stream. It is the responsibility of the waste generator to make this determination. When in doubt, it is safest to manage the waste as hazardous.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with environmental regulations.

A Step 1: Assess Waste B Step 2: Don Personal Protective Equipment (PPE) A->B C Step 3: Collect Waste in a Labeled, Sealed Container B->C D Step 4: Store Container in a Designated, Safe Area C->D E Step 5: Contact Licensed Waste Disposal Service D->E F Step 6: Arrange for Pickup and Manifesting E->F G Step 7: Document Disposal F->G

Disposal Workflow for this compound

References

Personal protective equipment for handling O-Methylisourea hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling O-Methylisourea hemisulfate. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValue
CAS Number52328-05-9[1][2]
Molecular FormulaC2H6N2O · 0.5 H2SO4[2]
Molecular Weight123.12 g/mol [2]
AppearanceWhite solid[2]
Melting Point163-167 °C (lit.)[3]
SolubilityWater: 100 mg/mL, clear, colorless

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects.[2]

The following table outlines the required personal protective equipment (PPE) for handling this chemical.

Protection TypeRequired Equipment
Eye/Face Protection Chemical safety goggles or face shield.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the solid to prevent inhalation of dust particles. Use only in a well-ventilated area or under a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is mandatory when working with this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance, a chemical fume hood, and appropriate glassware are available and clean.
  • Verify that an emergency eyewash station and safety shower are accessible and operational.
  • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.

2. Weighing the Solid:

  • Don the required PPE as specified in the table above.
  • Carefully weigh the desired amount of this compound on a weigh boat or weighing paper.
  • Avoid generating dust.[1] If dust is observed, gently tap the container to settle the particles before opening.

3. Solution Preparation:

  • Place a stir bar in the receiving flask containing the appropriate solvent (e.g., water).
  • Slowly add the weighed this compound to the solvent while stirring to prevent clumping and ensure complete dissolution.
  • Keep the container covered as much as possible during this process.

4. Post-Handling:

  • Thoroughly clean all glassware and equipment used.
  • Wipe down the work area within the fume hood with a damp cloth to remove any residual chemical dust.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
  • Do not mix with incompatible waste streams. This chemical is incompatible with strong acids, strong bases, and oxidizing agents.[1][2]

2. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1]
  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
  • Clean the spill area with a suitable decontaminating solution and wipe dry.

3. Final Disposal:

  • Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Required PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup weigh Weigh Solid prep_setup->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential cleanup Decontaminate Work Area dissolve->cleanup dissolve->spill Potential waste Collect Hazardous Waste cleanup->waste dispose Dispose via EHS waste->dispose spill_cleanup Follow Spill Protocol spill->spill_cleanup spill_cleanup->waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methylisourea hemisulfate
Reactant of Route 2
Reactant of Route 2
O-Methylisourea hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.